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Histone H2B-1

Cat. No.: B1576425
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Description

Core Histone Proteins and Nucleosome Organization

The fundamental repeating unit of chromatin is the nucleosome. wikipedia.org It consists of a segment of DNA wrapped around a core of eight histone proteins, often referred to as a histone octamer. wikipedia.orgbyjus.com This octamer is composed of two copies each of the four core histone proteins: H2A, H2B, H3, and H4. wikipedia.orgbyjus.com These proteins are relatively small and rich in positively charged amino acids like lysine (B10760008) and arginine, which allows them to interact favorably with the negatively charged phosphate (B84403) backbone of DNA. byjus.comwikipedia.org

The formation of the nucleosome begins with the assembly of a H3-H4 tetramer, which is then joined by two H2A-H2B dimers. wikipedia.orgwikipedia.org This creates a disc-shaped structure around which approximately 146 base pairs of DNA are wrapped in about 1.67 left-handed superhelical turns. wikipedia.org These nucleosomes, connected by stretches of "linker DNA," give chromatin its characteristic "beads on a string" appearance under an electron microscope. libretexts.org This initial level of packaging is crucial for compacting the lengthy eukaryotic genome into the confines of the nucleus. wikipedia.org

Overview of Histone H2B-1 within the Core Histone Family

Histone H2B is one of the five major families of histones, which also include H1/H5 (linker histones), H2A, H3, and H4 (core histones). wikipedia.org Specifically, this compound is a variant within the H2B family. ontosight.ai Like other core histones, H2B proteins possess a characteristic "histone fold" domain, a structural motif composed of three alpha-helices connected by two loops, which is essential for histone-histone and histone-DNA interactions. wikipedia.orgjove.com

Properties

bioactivity

Antibacterial

sequence

PDPAKTAPKKGSKKAVTKA

Origin of Product

United States

Molecular Architecture and Diversification of Histone H2b Variants

Classification and Genomic Localization of Histone H2B Variants

Histone H2B variants are broadly classified into two main categories: replication-dependent canonical histones and replication-independent variants. oup.commdpi.com This classification is based on their expression timing during the cell cycle and their mode of incorporation into chromatin.

Replication-Dependent Canonical Histone H2B

Canonical histone H2B, also referred to as replication-dependent (RD) histone H2B, is the predominant form of this protein. pnas.org Its expression is tightly coupled with the S phase of the cell cycle, ensuring a sufficient supply of histones to package newly synthesized DNA. pnas.orgnih.gov The genes encoding canonical H2B are typically intronless and located in large gene clusters. wikipedia.orgresearchgate.net In humans, these gene clusters are found on chromosome 6. wikipedia.org The mRNAs of canonical histones possess a unique stem-loop structure at their 3'-end instead of a poly-A tail. researchgate.net

In humans, there are 22 genes that code for canonical histone H2B. nih.gov While the proteins encoded by these genes are highly similar, they are not identical, leading to a degree of heterogeneity that may influence various biological processes. nih.gov

Replication-Independent Histone H2B Variants

In contrast to their canonical counterparts, replication-independent (RI) histone H2B variants are expressed throughout the cell cycle. mdpi.comnih.gov This allows for their incorporation into chromatin outside of S phase, facilitating processes that require dynamic chromatin remodeling, such as DNA repair and transcriptional regulation. oup.com Genes encoding RI variants are usually found as single or few copies and contain introns. mdpi.com

One of the most well-studied H2B variants is Histone H2B.1, also known as testis-specific histone H2B (hTSH2B). nih.govmdpi.com As its name suggests, hTSH2B is predominantly expressed in the testis and is a key player in spermatogenesis, the process of sperm cell development. mdpi.comurologyresearchandpractice.org The gene encoding human hTSH2B, H2BC1 (previously known as HIST1H2BA), is located on chromosome 6p22.2. nih.govgenecards.orgwikipedia.org

hTSH2B shares approximately 85% amino acid sequence identity with the canonical H2B, with most of the differences located in the N-terminal tail. mdpi.comcaymanchem.com These differences are thought to contribute to a less stable nucleosome structure, which is crucial for the replacement of histones by protamines during the final stages of sperm maturation. mdpi.comiucr.org This transition results in the highly compacted chromatin characteristic of mature sperm. frontiersin.org

Studies have shown that hTSH2B is enriched at the promoter regions of genes important for sperm function and fertilization. caymanchem.comnih.gov While its primary role is in spermatogenesis, low levels of H2B.1 have also been detected in mouse oocytes and embryonic stem cells, though its function in these contexts remains largely uncharacterized. mdpi.com

Table 1: Overview of Human Histone H2B.1

Feature Description
Aliases Testis-specific histone H2B, hTSH2B, TSH2B.1, H2BC1
Gene H2BC1 (HIST1H2BA)
Location Chromosome 6p22.2
Expression Primarily in testis, specifically in early round spermatids.
Function Facilitates chromatin remodeling during spermatogenesis by creating a more dynamic chromatin state, which is essential for the histone-to-protamine transition. nih.govuniprot.org

| Structural Features | Shares 85% sequence identity with canonical H2B, with variations primarily in the N-terminal tail. mdpi.comresearchgate.net |

Beyond H2B.1, mammals express several other H2B variants with diverse characteristics and expression patterns. mdpi.com

H2B.A: This variant is one of several H2B isoforms found in humans. mdpi.com

H2B.E: In rodents, H2B.E is expressed in olfactory neurons and is implicated in the regulation of olfactory gene expression. oup.com It differs from canonical H2B by only a few amino acids. oup.com

H2B.K and H2B.N: These two variants are notable for being encoded by intron-containing genes and are predominantly expressed in oocytes and early embryos, which is an unusual expression pattern for histone variants. oup.commdpi.comnih.gov H2B.N is significantly different from canonical H2B, with less than 50% sequence identity and a truncated C-terminus. mdpi.com

H2B.L (subH2B): This variant is found in the subacrosomal region of sperm in many mammals, though its precise function in fertilization is still under investigation. oup.comnih.gov

H2B.W: This is another testis-specific variant. nih.govbiorxiv.org

Table 2: Selected Mammalian Histone H2B Variants

Variant Primary Expression Key Features
H2B.E Olfactory neurons (rodents) Regulates olfactory gene expression. oup.com
H2B.K Oocytes, early embryos Encoded by an intron-containing gene. oup.commdpi.com
H2B.L Sperm (subacrosome) Function in fertilization is not fully characterized. oup.com
H2B.N Oocytes, early embryos Encoded by an intron-containing gene; significantly divergent from canonical H2B. oup.commdpi.com

| H2B.W | Testis | A testis-specific variant. nih.gov |

Plants also possess a diverse array of histone H2B variants, which have undergone significant evolutionary divergence. frontiersin.org In the model plant Arabidopsis thaliana, there are 11 genes encoding H2B variants, designated as HTBs. mdpi.com These variants show more sequence conservation within a species than between species, particularly in their N-terminal tails. mdpi.com

In Arabidopsis, the H2B variants HTB1, HTB2, HTB4, HTB9, and HTB11 have been characterized in detail. acs.orgacs.orgnih.gov These variants are subject to various post-translational modifications, including acetylation and ubiquitination, which likely play a role in regulating gene expression and other chromatin-based processes. acs.orgacs.orgnih.gov For instance, HTB9 has acetylation sites at multiple lysine (B10760008) residues and can be ubiquitinated. acs.orgacs.org HTB2 and HTB11 share similar modification patterns, with HTB11 also exhibiting methylation. acs.orgnih.gov

Table 3: Characterized Arabidopsis thaliana Histone H2B Variants

Variant Gene ID Key Features
HTB1 At1g07790 One of the five most abundant H2B variants in cell suspension culture. acs.orgoup.com
HTB2 At5g22880 Shows acetylation and ubiquitination sites, as well as methylation at Lys-11. acs.orgoup.com
HTB4 At5g59910 One of the five most abundant H2B variants in cell suspension culture. acs.orgoup.com
HTB9 At3g45980 Has acetylation sites at lysines 6, 11, 27, 32, 38, and 39, and can be ubiquitinated. acs.orgoup.com

| HTB11 | At3g46030 | Has acetylation and ubiquitination sites, as well as methylation at Lys-3. acs.orgoup.com |

Evolutionary Conservation and Divergence of Histone H2B Variants

While core histones are generally highly conserved proteins, H2B variants exhibit a surprising degree of evolutionary plasticity. fredhutch.org They tend to evolve more rapidly than canonical H2B, with significant divergence in their sequences and lengths. fredhutch.orgoup.com This rapid evolution is likely driven by the specialized functions these variants have acquired, particularly in the germline. environmentalepigenetics.com

Phylogenomic analyses have revealed that while some H2B variants, like H2B.K, arose early in vertebrate evolution, others, including H2B.1, H2B.L, and H2B.W, originated in mammals. nih.govoup.comnih.gov Despite a high rate of gene turnover, with instances of gene loss and duplication across different lineages, most H2B variants are broadly retained in mammals, including humans. oup.comfredhutch.org This retention, coupled with evidence of purifying selection, suggests that these variants perform vital, though potentially redundant, functions. oup.comfredhutch.org

The diversification of H2B variants is particularly pronounced in the male germline, where the dramatic chromatin reorganization during spermiogenesis may have imposed unique selective pressures. environmentalepigenetics.com This has led to the evolution of testis-specific variants like H2B.1 that are crucial for male fertility. frontiersin.org In contrast, the discovery of H2B variants like H2B.K and H2B.N, which are predominantly expressed in oocytes, points to the evolution of novel functions in female germline and early embryonic development. oup.comnih.gov

The evolutionary history of H2B variants highlights a dynamic process of gene duplication, neofunctionalization (the evolution of a new function), and subfunctionalization (the partitioning of ancestral functions) that has contributed to the functional complexity of chromatin in eukaryotes. environmentalepigenetics.com

Table 4: Compound Names Mentioned

Compound Name
Histone H2B
Histone H2A
Histone H3
Histone H4
Protamines
Histone H2B.1
hTSH2B
Histone H2B.A
Histone H2B.E
Histone H2B.K
Histone H2B.L
Histone H2B.N
Histone H2B.W
HTB1
HTB2
HTB4
HTB9
HTB11
Lysine

Structural Insights into Histone H2B-1 Integration within the Nucleosome

This compound is a specific variant that replaces the conventional H2B histone, primarily during male germ cell development, but it is also detected in oocytes. mdpi.comuniprot.org Its role is to facilitate the transformation of nucleosomes to a more dynamic chromatin structure, which is essential for the large-scale exchange of histones for protamines during spermatogenesis. nih.gov

Structurally, histone H2B is comprised of a central globular domain and two flexible tails at the N-terminal and C-terminal ends. wikipedia.org Within the nucleosome, two H2A-H2B heterodimers bind to an H3-H4 heterotetramer to form the complete octamer core. nih.govfrontiersin.org The integration of H2B involves specific histone-histone and histone-DNA interactions. wikipedia.org A key structural feature of H2B is its histone fold domain, which is crucial for these interactions. wikipedia.org

The integration of the H2B-1 variant introduces subtle yet significant changes to the nucleosome's architecture. While it shares 85% sequence identity with the canonical H2B, the differences are sufficient to alter nucleosome stability. nih.gov Structural and in vitro studies have shown that nucleosomes containing H2B-1 are less stable than those with the replication-coupled H2B. nih.gov This reduced stability is thought to be a key functional aspect of H2B-1, creating a more open and dynamic chromatin state. nih.gov

The structural basis for this instability lies in the altered interactions within the nucleosome. The amino acid substitutions in H2B-1 likely affect the interface between the H2A-H2B dimer and the H3-H4 tetramer, as well as the contacts with the DNA wrapped around the octamer. For instance, strong interactions between the H2B-helix α1/αC and the adjacent H2A-helix α2 are critical for nucleosome stacking and chromatin fiber formation. biorxiv.org Sequence variations in the H2B-1 variant in these regions could weaken these interactions. The variant likely acts as a nucleosome-dissociating factor, which facilitates the replacement of histones by other proteins. nih.gov

While high-resolution crystal structures specifically for H2B-1 integrated into a nucleosome are not broadly available, the functional data strongly supports a model where its presence leads to a more "breathable" nucleosome structure. This altered conformation is critical for the chromatin remodeling events that occur during spermatogenesis and potentially in the early embryo. mdpi.com

The following table outlines the comparative structural implications of canonical H2B versus the H2B-1 variant within the nucleosome.

FeatureCanonical Histone H2BThis compound Variant
Nucleosome Stability Forms stable nucleosomes, contributing to compact chromatin. wikipedia.orgForms less stable nucleosomes. nih.govmdpi.com
Chromatin Structure Promotes standard chromatin condensation. wikipedia.orgCreates a more dynamic and open chromatin structure. nih.gov
Primary Function General genome packaging and regulation. oup.comuniprot.orgFacilitates histone-to-protamine exchange in spermatogenesis. nih.gov
Interactions Optimized for stable histone-histone and histone-DNA interactions. wikipedia.orgLeads to altered interactions that reduce overall nucleosome stability. nih.gov

Post Translational Modifications Ptms of Histone H2b 1 and Their Regulatory Roles

Ubiquitination of Histone H2B-1 (H2Bub1)

Monoubiquitination of this compound (H2Bub1) is a dynamic and reversible PTM that plays a pivotal role in transcriptional regulation, the DNA damage response, and stem cell differentiation. bioscientifica.comnih.govbioscientifica.com Unlike polyubiquitination, which typically targets proteins for degradation, H2Bub1 acts as a signaling platform, influencing chromatin structure and recruiting various effector proteins. bioscientifica.com This modification involves the covalent attachment of a single ubiquitin molecule to a specific lysine (B10760008) residue on the H2B-1 protein.

Identification of Ubiquitination Sites (e.g., Lys-36/120/123)

The primary site for monoubiquitination on this compound is highly conserved across species. In vertebrates, including humans, this modification occurs at lysine 120 (K120). bioscientifica.comharvard.edunih.gov In yeast, the equivalent residue is lysine 123 (K123). harvard.edunih.govnih.gov Another identified ubiquitination site is lysine 35 (corresponding to K36 in some nomenclatures). affbiotech.com The strategic location of K120 at the C-terminus of H2B-1, near the DNA entry/exit point of the nucleosome, suggests that its ubiquitination can directly impact nucleosome dynamics and higher-order chromatin structure. mdpi.com

Table 1: Identified Ubiquitination Sites on this compound

Site (Human)Site (Yeast)Significance
Lys-120Lys-123Primary site for monoubiquitination, crucial for transcriptional activation and DNA damage response. bioscientifica.comharvard.edunih.gov
Lys-35-Required for H3K4me and H3K79me at specific gene loci. affbiotech.com

E3 Ubiquitin Ligases Responsible for H2Bub1 (e.g., Bre1, RNF20/RNF40 complex)

The process of H2B-1 ubiquitination is catalyzed by a specific set of enzymes. The key E3 ubiquitin ligase responsible for H2Bub1 is a heterodimeric complex composed of RNF20 (also known as Bre1A) and RNF40 (also known as Bre1B). bioscientifica.comtandfonline.comuniprot.orguniprot.org In yeast, the homolog is a single protein called Bre1. harvard.edutandfonline.com This E3 ligase complex works in concert with an E2 ubiquitin-conjugating enzyme, typically Rad6 in yeast and its human homologs hRAD6A and hRAD6B, to transfer ubiquitin to H2B-1. harvard.edutandfonline.compdbj.orgrcsb.org The RNF20/RNF40 complex is essential for establishing H2Bub1 and thereby plays a central role in gene regulation. uniprot.orguniprot.org

Table 2: Key E3 Ubiquitin Ligases for H2Bub1

Enzyme ComplexComponentsOrganismFunction
RNF20/RNF40RNF20 (BRE1A), RNF40 (BRE1B)HumanCatalyzes monoubiquitination of H2B-1 at Lys-120. bioscientifica.comtandfonline.comuniprot.orguniprot.org
Bre1Bre1YeastHomolog of RNF20/RNF40, catalyzes H2B-1 ubiquitination at Lys-123. harvard.edutandfonline.com

Deubiquitinases Regulating H2Bub1 (e.g., USP7, USP22, USP44, Ubp8)

Table 3: Regulators of H2Bub1

EnzymeTypeOrganismFunction
USP7DeubiquitinaseHumanRemoves ubiquitin from H2Bub1. bioscientifica.combioscientifica.comnih.gov
USP22DeubiquitinaseHumanA subunit of the SAGA complex that deubiquitinates H2B-1. bioscientifica.comnih.govfrontiersin.org
USP44DeubiquitinaseHumanRegulates H2Bub1 levels, particularly during stem cell differentiation. bioscientifica.combioscientifica.comnih.gov
Ubp8DeubiquitinaseYeastComponent of the SAGA complex, removes ubiquitin from H2Bub1. nih.govfrontiersin.orgdoi.org

Mechanisms of H2Bub1-Mediated Regulation

H2Bub1 exerts its regulatory effects through several interconnected mechanisms, primarily by influencing other histone modifications and by modulating the activity of histone chaperones.

One of the most well-characterized functions of H2Bub1 is its role in "trans-histone cross-talk," where a modification on one histone tail influences modifications on another. H2Bub1 is a prerequisite for the methylation of histone H3 at lysine 4 (H3K4me) and lysine 79 (H3K79me), both of which are marks associated with active transcription. bioscientifica.comnih.govnih.govtandfonline.com The presence of H2Bub1 is thought to facilitate the recruitment and/or activity of the methyltransferase complexes responsible for these modifications, such as Set1/COMPASS for H3K4me and Dot1L for H3K79me. bioscientifica.comnih.govtandfonline.com This cross-talk mechanism ensures a coordinated regulation of chromatin state during gene activation. nih.govoup.com

H2Bub1 also regulates transcription elongation by influencing the activity of the histone chaperone complex FACT (Facilitates Chromatin Transcription). nih.govnih.govencyclopedia.pub FACT, which consists of the subunits Spt16 and SSRP1, plays a crucial role in displacing H2A-H2B dimers from nucleosomes ahead of advancing RNA polymerase II, thereby alleviating the nucleosomal barrier to transcription. nih.govencyclopedia.pubresearchgate.net H2Bub1 has been shown to enhance the ability of FACT to disassemble and reassemble nucleosomes. nih.govmdpi.comnih.gov Specifically, H2Bub1 can promote the function of FACT in dimer removal and cooperates with the Spt16 subunit in nucleosome reassembly in the wake of transcription. mdpi.comnih.govencyclopedia.pub This dynamic interplay ensures the fidelity of transcription while maintaining chromatin integrity.

Modulation of Nucleosome Stability and Dynamics

Contrary to the initial hypothesis that the addition of a bulky ubiquitin molecule would act as a "wedge" to unfold chromatin, research has demonstrated that monoubiquitination of histone H2B at lysine 120 (H2Bub1) enhances nucleosome stability. pnas.orgresearchgate.net Biochemical analyses have shown that a reduction in H2Bub1 levels leads to decreased nucleosome stability, while an increase in H2Bub1 levels enhances it. pnas.orgresearchgate.net This stabilization is thought to occur by preventing the eviction of the H2A-H2B dimer from the nucleosome. nih.govtandfonline.com

The stabilization of the nucleosome by H2Bub1 has significant functional implications. It plays a role in regulating transcription initiation by stabilizing nucleosomes positioned over the promoters of repressed genes. pnas.orgresearchgate.net During transcription elongation, H2Bub1 is proposed to act as a checkpoint, coordinating transcription-coupled events and retaining the H2A-H2B dimer within the nucleosome. pnas.orgtandfonline.com This modulation of nucleosome dynamics is critical for facilitating the passage of RNA polymerase II and maintaining chromatin integrity during active transcription. bioscientifica.combiorxiv.org Furthermore, the stable nucleosome platform created by H2Bub1 is important for the subsequent methylation of histone H3 on lysines 4 and 79 (H3K4me and H3K79me), key marks for active transcription. pnas.orgtandfonline.com

Recent studies using molecular dynamics simulations have further explored how PTMs influence the interaction between histone tails and DNA. Acetylation, for instance, alters the conformational space of the H2B tail and reduces its contact with DNA, potentially increasing DNA accessibility for regulatory proteins. nih.gov While H2B ubiquitination at lysine 34 has been shown to directly influence the canonical nucleosome conformation through steric hindrance, promoting the generation of hexasomes and enhancing nucleosome dynamics. nih.gov

Acetylation of this compound

Acetylation of lysine residues within the N-terminal tail of histone H2B is a dynamic and crucial PTM associated with transcriptional activation. wikipedia.orgwikipedia.org This modification neutralizes the positive charge of the lysine residues, which is believed to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone, as well as interactions between adjacent nucleosomes. wikipedia.orgcellsignal.com This leads to a more relaxed chromatin structure, increasing the accessibility of DNA to transcription factors and other regulatory proteins. wikipedia.orgcellsignal.com

Several lysine residues in the N-terminal tail of histone H2B have been identified as sites of acetylation. These modifications are often found in the promoter and coding regions of actively transcribed genes. wikipedia.org The histone acetyltransferases p300/CBP are known to acetylate multiple lysine residues on histone H2B, including K5, K12, K15, and K20, at gene promoters during transcriptional activation. cellsignal.comcellsignal.com In Saccharomyces cerevisiae, H2B is acetylated at lysines 6, 11, 16, 17, 21, and 22. nih.gov

Acetylation SiteBiological ContextReferences
H2BK5acAssociated with gene promoters during transcriptional activation. wikipedia.orgcellsignal.comcellsignal.com
H2BK6acIdentified in Saccharomyces cerevisiae; involved in gene-specific transcriptional activation. nih.gov
H2BK11acIdentified in Saccharomyces cerevisiae; involved in gene-specific transcriptional activation. nih.gov
H2BK12acAssociated with gene promoters during transcriptional activation. cellsignal.comcellsignal.comcellsignal.com
H2BK15acAssociated with gene promoters during transcriptional activation. Acetylation of the adjacent K15 counteracts chromatin condensation mediated by H2BS14 phosphorylation during apoptosis. cellsignal.comcellsignal.comsdbonline.org
H2BK16acIdentified in Saccharomyces cerevisiae; hypoacetylated in subtelomeric heterochromatin. Required for gene-specific transcriptional activation. nih.gov
H2BK17acIdentified in Saccharomyces cerevisiae; involved in gene-specific transcriptional activation. nih.gov
H2BK20acAssociated with gene promoters during transcriptional activation. cellsignal.comcellsignal.com
H2BK21acIdentified in Saccharomyces cerevisiae; involved in gene-specific transcriptional activation. nih.gov
H2BK22acIdentified in Saccharomyces cerevisiae; involved in gene-specific transcriptional activation. nih.gov
H2BK46acAcetylated in bulk chromatin by p300. activemotif.com

The hyperacetylation of histone H2B tails contributes significantly to the formation of euchromatin, a less condensed and transcriptionally active state of chromatin. wikipedia.org By weakening histone-DNA and nucleosome-nucleosome interactions, H2B acetylation facilitates the access of the transcriptional machinery to DNA. wikipedia.orgcellsignal.com Furthermore, acetylated lysine residues can act as docking sites for proteins containing bromodomains, which are often components of transcription and chromatin remodeling complexes, thereby recruiting these regulatory factors to specific chromosomal regions. wikipedia.orgcellsignal.com Studies have shown that H2B acetylation is a key feature of highly transcribed genes. nih.gov For instance, mutating the acetylatable lysines in the H2B N-terminal domain in yeast leads to the downregulation of genes involved in NAD biosynthesis. nih.gov

Phosphorylation of this compound

Phosphorylation of histone H2B on serine and threonine residues is another important PTM involved in a variety of cellular processes, including the DNA damage response, apoptosis, and transcriptional regulation. wikipedia.orgresearchmap.jpmdpi.com This modification is dynamically regulated by specific kinases and phosphatases. mdpi.com

Several phosphorylation sites on histone H2B have been characterized, each linked to distinct cellular functions.

Phosphorylation SiteKinaseBiological ContextReferences
H2BS10ph-In S. cerevisiae, this modification is induced by hydrogen peroxide and is associated with cell death, DNA fragmentation, and chromatin condensation. researchmap.jp
H2BS14phMst1 kinaseIn mammalian cells, this phosphorylation event is mediated by caspase-cleaved Mst1 kinase during apoptosis and is proposed to facilitate chromatin condensation. It is also observed in response to DNA double-strand breaks. cellsignal.comsdbonline.orgmdpi.comuniprot.orgpreprints.org
H2BS33phTAF1In Drosophila, phosphorylation at this site by the TFIID subunit TAF1 is essential for transcriptional activation events that promote cell cycle progression. researchmap.jp
H2BT117ph-Observed in spermatogonia, spermatocytes, and round spermatids. uniprot.org

Histone H2B phosphorylation plays a multifaceted role in cellular regulation. Phosphorylation of serine 14 (H2BS14ph) is a well-studied example with dual roles. During apoptosis, it is mediated by the Mst1 kinase and contributes to the widespread chromatin condensation that is a hallmark of this process. cellsignal.comsdbonline.orgtandfonline.com Interestingly, H2BS14ph also occurs rapidly at sites of DNA double-strand breaks, where it is dependent on the prior phosphorylation of histone H2AX and appears to function in the DNA damage response independently of apoptosis. cellsignal.commdpi.com

In yeast, phosphorylation of serine 10 is linked to hydrogen peroxide-induced cell death, with mutations at this site leading to increased cell survival and a reduction in DNA fragmentation and chromatin condensation. researchmap.jp In Drosophila, phosphorylation of serine 33 by the TAF1 kinase is critical for the transcriptional activation required for cell cycle progression. researchmap.jp The expression of histone H2B itself can be downregulated in response to DNA damage in a manner dependent on the DNA-dependent protein kinase (DNA-PK). aacrjournals.org These findings underscore the diverse and critical functions of histone H2B phosphorylation in maintaining genomic integrity and regulating fundamental cellular pathways.

Other Emerging PTMs of this compound (e.g., Crotonylation)

Beyond the well-characterized modifications of acetylation, methylation, phosphorylation, and ubiquitination, a growing catalog of novel post-translational modifications (PTMs) on this compound is being uncovered. These emerging PTMs add further layers of complexity to the histone code, revealing new mechanisms of chromatin regulation and gene expression. Advances in high-sensitivity mass spectrometry have been pivotal in identifying these less abundant but functionally significant modifications. frontiersin.org This section explores some of these emerging PTMs, with a particular focus on crotonylation and its regulatory functions.

Histone Crotonylation (Kcr)

First identified in 2011, lysine crotonylation is a type of acylation that involves the transfer of a crotonyl group from crotonyl-CoA to the ε-amino group of a lysine residue. frontiersin.orgfrontiersin.org This modification neutralizes the positive charge of lysine, similar to acetylation, but its unique C-C double bond structure confers distinct properties. frontiersin.org Histone crotonylation is now recognized as a key regulator of gene expression and is functionally distinct from acetylation. frontiersin.orgresearchgate.net

Regulatory Roles and Research Findings:

This compound crotonylation is predominantly associated with the activation of gene transcription. nih.gov It is enriched at the promoters and enhancers of active genes, where it is thought to facilitate a more open chromatin structure accessible to transcriptional machinery. uniprot.orguniprot.org Research suggests that histone crotonylation may have a more potent effect on stimulating transcription than histone acetylation. frontiersin.org

Key findings on H2B-1 crotonylation include:

Spermatogenesis: Crotonylation is particularly abundant in male germ cells, where it marks testis-specific genes, including those on the X-chromosome that escape inactivation in post-meiotic cells. uniprot.orguniprot.org It plays a role in the chromatin-to-nucleoprotamine transition, an essential step in spermatogenesis. frontiersin.orgnih.gov

Gene Activation: In macrophages, the "writer" enzyme p300 uses crotonyl-CoA to catalyze histone crotonylation at the regulatory elements of specific target genes, such as Il6 and Gbp2, in response to inflammatory signals, thereby promoting their expression. ijbs.com The "reader" protein AF9 can then recognize this mark to participate in the transcriptional process. ijbs.com

Cardiac Hypertrophy: The level of crotonylation at lysine 12 of H2B (H2BK12cr) has been linked to myocardial hypertrophy. Increased levels of H2BK12cr were found to enhance the expression of genes associated with this condition. ijbs.com

Neurological Gene Expression: The chromodomain Y-like transcription corepressor (CDYL) acts as a negative regulator of histone crotonylation. frontiersin.orgnih.govijbs.com It functions as a crotonyl-CoA hydratase, reducing the substrate available for the modification. frontiersin.orgnih.govijbs.com CDYL has been shown to decrease H2BK12cr on the promoters of neuronal genes like BDNF and NEUROD1, leading to their downregulation. ijbs.com

Antibodies specific for crotonylated H2B at lysine 11 (H2BK11cr) have been developed, aiding research into the specific roles of this modification in gene expression and cellular processes, including cancer biology. assaygenie.com

Data Table: this compound Crotonylation Sites and Functions

SiteRegulatory EnzymesReported Function
K11 Writers: p300/EP300Erasers: HDACs, Sirtuins (SIRT1, SIRT2, SIRT3)Readers: YEATS domain proteinsImplicated in gene regulation and chromatin remodeling; its dysregulation may contribute to oncogenesis. assaygenie.com
K12 Writers: p300/EP300Negative Regulator: CDYL (as a crotonyl-CoA hydratase)Readers: YEATS domain proteinsActivates expression of genes related to myocardial hypertrophy; repressed by CDYL on neuronal gene promoters. ijbs.com

Other Novel Modifications

Several other novel PTMs have been identified on this compound, each with distinct regulatory potential.

Lactylation: this compound can be lactylated in macrophages, a modification catalyzed by the enzyme EP300/P300 using lactoyl-CoA derived from lactate. uniprot.orguniprot.org This PTM has been shown to stimulate gene transcription, directly linking cellular metabolic states (specifically glycolysis) to epigenetic regulation. uniprot.orguniprot.org

ADP-Ribosylation: In response to DNA damage, this compound undergoes ADP-ribosylation. uniprot.org This modification occurs on serine 7 (H2BS7ADPr), catalyzed by PARP1 or PARP2, and promotes the recruitment of the DNA repair protein CHD1L. uniprot.org Another form, mono-ADP-ribosylation, occurs on glutamate (B1630785) 3 (H2BE3ADPr) via PARP3 in response to single-strand breaks. uniprot.org

Glycosylation: H2B can be modified by the addition of an O-linked N-acetylglucosamine (O-GlcNAc) group to serine and threonine residues. oncotarget.com Specifically, H2B is glycosylated at serine 36 (H2BS36). oncotarget.com This process is dynamically regulated by O-GlcNAc transferase (OGT) and O-GlcNAc hydrolase (OGA) and is implicated in regulating histone function and chromatin remodeling. oncotarget.com

Novel Methylation Sites: While methylation is a classic PTM, new sites continue to be discovered. Methylation of H2B at lysine 37 (H2BK37) has been identified as a novel, meiosis-specific histone marker that is vital for gametogenesis. oup.complos.org

Atypical Acetylation: Beyond lysine acetylation, H2B can also be acetylated on serine and threonine residues. Acetylation has been detected on serine 112 and threonine 19 of H2B. researchgate.net This type of modification can potentially interfere with phosphorylation at the same sites, thus impacting kinase and phosphatase signaling pathways. researchgate.net

Data Table: Other Emerging PTMs on this compound

Modification TypeSite(s)Modifying Enzyme(s)Biological Role
Lactylation Lysine residuesEP300/P300Stimulates gene transcription in macrophages, linking metabolism to gene regulation. uniprot.orguniprot.org
ADP-Ribosylation Serine 7, Glutamate 3PARP1, PARP2, PARP3Response to DNA damage, recruitment of DNA repair factors. uniprot.org
Glycosylation (O-GlcNAc) Serine 36OGT (writer), OGA (eraser)Regulation of chromatin remodeling and histone function. oncotarget.com
Methylation Lysine 37Not fully identifiedMeiosis-specific marker essential for gametogenesis. oup.complos.org
Ser/Thr Acetylation Serine 112, Threonine 19Not fully identifiedPotential to interfere with phosphorylation-dependent signaling pathways. researchgate.net

Histone H2b 1 S Role in Chromatin Structure and Dynamics

Nucleosome Assembly and Disassembly Mechanisms Involving H2B-1

The assembly and disassembly of nucleosomes are highly dynamic and regulated processes critical for providing access to the DNA for various cellular machineries. frontiersin.org Histone H2B-1, in conjunction with Histone H2A, forms a dimer that is a key player in these mechanisms.

Nucleosome assembly is a stepwise process. oup.com Initially, a tetramer of (H3-H4)2 binds to DNA. frontiersin.orgoup.com Subsequently, two H2A-H2B dimers are deposited onto this (H3-H4)2-DNA intermediate to form the complete nucleosome core particle, around which approximately 147 base pairs of DNA are wrapped. wikipedia.orgoup.comoup.com This process is facilitated by histone chaperones, such as Nucleosome Assembly Protein 1 (Nap1) and Chromatin Assembly Factor-1 (CAF-1), which guide the histones to their correct positions. oup.comnih.gov

Conversely, nucleosome disassembly often involves the sequential removal of these components. The process can be initiated by the partial unwrapping of DNA from the nucleosome, which can then be followed by the eviction of one or both H2A-H2B dimers. researchgate.netoup.com This leaves behind a hexasome (containing one H2A-H2B dimer and the H3-H4 tetramer) or a tetrasome (just the H3-H4 tetramer) on the DNA. oup.com The complete disassembly occurs with the subsequent removal of the (H3-H4)2 tetramer. frontiersin.org This process is often aided by ATP-dependent chromatin remodeling complexes and histone chaperones. oup.com

Regulation of Nucleosome Stability by H2B-1 and its PTMs

The stability of the nucleosome is not static and can be modulated by this compound and its post-translational modifications (PTMs). These modifications can either strengthen or weaken the interactions within the nucleosome and with the DNA, thereby influencing chromatin dynamics.

One of the most studied PTMs of H2B is monoubiquitination, the attachment of a single ubiquitin molecule. nih.gov While initially thought to destabilize chromatin, studies have shown that H2B monoubiquitination (H2Bub1) can, in fact, enhance nucleosome stability. researchgate.net This modification, particularly at lysine (B10760008) 120 (K120), is associated with actively transcribed regions of the genome. nih.gov It is proposed that H2Bub1 stabilizes the interaction of the H2A-H2B dimer with the (H3-H4)2 tetramer. researchgate.net However, other studies suggest that H2Bub1 can also physically disrupt the compaction of chromatin, leading to a more open and accessible structure. nih.gov This apparent contradiction highlights the complex and context-dependent role of this modification.

Other PTMs of H2B, such as acetylation, also play a role in regulating nucleosome stability. Acetylation of lysine residues in the N-terminal tail of H2B neutralizes their positive charge, which can weaken the interaction between the histone tail and the negatively charged DNA backbone. nih.gov This can lead to increased DNA accessibility. nih.gov

Post-Translational Modification Effect on Nucleosome Stability Associated Chromatin State
Monoubiquitination (H2Bub1)Can enhance stability, but also disrupt higher-order compaction. nih.govresearchgate.netActive transcription. nih.gov
AcetylationWeakens histone-DNA interactions, potentially decreasing stability. nih.govActive transcription. wikipedia.org
PhosphorylationCan increase transient unwrapping of DNA. oup.comTranscription, DNA damage response.

Influence of this compound on Higher-Order Chromatin Organization

Beyond the level of the individual nucleosome, this compound is instrumental in the formation of more compact, higher-order chromatin structures, such as the 30-nanometer fiber. nih.gov The N-terminal tail of H2B, which extends from the nucleosome core, is thought to play a direct role in these interactions. embopress.org

Interactions between the tails of histones on one nucleosome with the core of an adjacent nucleosome are crucial for chromatin fiber compaction. nih.gov The basic patch within the H2B N-terminal tail is believed to facilitate these internucleosomal connections. sdbonline.org

Post-translational modifications of H2B can significantly impact this higher-order folding. For instance, H2B monoubiquitination has been shown to interfere with chromatin compaction, leading to a more open and decondensed fiber. nih.govnih.gov This effect is specific to ubiquitin, as attaching a similarly sized protein does not produce the same result. nih.gov This decondensation is thought to be a key mechanism for making DNA more accessible during processes like transcription. nih.gov The synergistic effect of H2B ubiquitination and H4 acetylation can lead to an even greater inhibition of higher-order chromatin structure formation. nih.gov

This compound Regulation of Chromatin Accessibility

The accessibility of chromatin is a critical determinant of gene expression and other DNA-templated processes. uniprot.org this compound plays a central role in regulating this accessibility, primarily through its post-translational modifications and the incorporation of H2B variants.

As mentioned, PTMs like ubiquitination and acetylation on H2B can lead to a more open chromatin conformation. wikipedia.orgnih.gov H2B ubiquitination, in particular, is associated with regions of active transcription and is thought to facilitate the passage of RNA polymerase II through the chromatin fiber. wikipedia.org It achieves this by creating a more relaxed chromatin state, making the underlying DNA more accessible to the transcriptional machinery. nih.gov

Furthermore, the incorporation of histone variants can also alter chromatin accessibility. For example, a specific variant of H2B, known as H2BE, has been found to be enriched at the promoters of genes in neurons and can significantly enhance chromatin accessibility. biorxiv.org This highlights how subtle changes in the primary amino acid sequence of H2B can have profound effects on chromatin structure and function. biorxiv.org

Interactions of this compound with Chromatin Remodelers

Chromatin remodelers are protein complexes that use the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes. oup.com this compound and its modifications are key targets and interaction partners for these remodeling complexes.

The SWI/SNF complex, a well-characterized chromatin remodeler, is one such example. Genetic studies in yeast have shown that mutations in the N-terminus of H2B can bypass the requirement for the SWI/SNF complex for the activation of certain genes. embopress.org This suggests that the H2B N-terminus is a direct or indirect target for SWI/SNF activity. embopress.org In fact, a component of the SWI/SNF complex has been shown to physically interact with H2B. embopress.org

Histone H2b 1 in the Regulation of Gene Expression

Transcriptional Initiation and Elongation Regulation by H2B-1

Histone H2B-1 is instrumental in both the initiation and elongation phases of transcription by RNA polymerase II (Pol II). Its presence and modification state at gene promoters and within gene bodies directly impact the accessibility of DNA to the transcriptional machinery and the processivity of Pol II.

During transcriptional initiation, the landscape of H2B-1 and its modifications at transcription start sites (TSSs) is crucial. While H2B monoubiquitylation (H2Bub1) is generally depleted upstream of the TSS, specific acetylation patterns on H2B are associated with active promoters. nih.govcellsignal.com For instance, the p300/CBP histone acetyltransferases acetylate multiple lysine (B10760008) residues in the N-terminal tail of H2B at gene promoters during transcriptional activation. cellsignal.com This hyper-acetylation is thought to weaken the interactions between histones and DNA, as well as between adjacent nucleosomes, thereby destabilizing chromatin structure and enhancing the access of transcription factors to the DNA. cellsignal.comwikipedia.org

Once transcription progresses to the elongation phase, H2B-1 continues to exert significant control. H2Bub1, a hallmark of active transcription, is found ubiquitously within the bodies of transcribed genes. nih.govwikipedia.org This modification is dynamically regulated during transcription and is essential for optimal gene expression. nih.gov The presence of H2Bub1 stimulates transcriptional elongation by facilitating chromatin remodeling. wikipedia.org It helps to destabilize nucleosomes, which can act as barriers to the advancing Pol II. researchgate.netoup.com Specifically, H2Bub1 can promote the displacement of the H2A-H2B dimer from the nucleosome core, a process aided by the histone chaperone FACT (FAcilitates Chromatin Transcription), thereby allowing Pol II to pass through. researchgate.netbiorxiv.org Furthermore, H2Bub1 is involved in regulating Pol II processivity through its interaction with the PAF1 complex and pTEFb, which are key elongation factors. nih.govnih.govthebiogrid.org The interplay between these factors ensures efficient transcription through chromatin templates. Loss of H2B ubiquitylation can lead to altered distribution of Pol II and histones within gene coding regions, highlighting its importance in maintaining proper transcriptional elongation. doi.org Interestingly, the distribution of H2Bub1 is not uniform across gene bodies; it is often reduced in exons compared to introns, suggesting a link between H2B-1 modification and the splicing process. nih.govnih.gov

Role of H2B-1 PTMs in Gene Activation and Repression

Post-translational modifications (PTMs) of this compound are central to its role in modulating gene expression, contributing to both the activation and repression of transcription. These modifications act as signals that are recognized by various cellular proteins, leading to changes in chromatin structure and function.

Gene Activation:

Several H2B-1 PTMs are strongly correlated with active gene expression.

Ubiquitination: Monoubiquitination of H2B-1, particularly at lysine 120 in humans (H2BK120ub1), is a prominent mark of transcriptionally active regions. wikipedia.orgnih.gov This modification is catalyzed by the RNF20/40 E3 ligase complex and is crucial for transcriptional elongation. researchgate.netgenecards.org H2Bub1 facilitates transcription by opening up chromatin, allowing the transcriptional machinery to access the DNA template. wikipedia.org It also plays a role in the recruitment of other factors that promote transcription, such as the histone chaperone FACT. researchgate.netnih.gov

Acetylation: Acetylation of lysine residues in the N-terminal tail of H2B-1, such as H2BK5ac, is considered a key mark of transcriptional activation. wikipedia.org Histone acetyltransferases (HATs) add acetyl groups to these lysines, which can neutralize their positive charge, thereby weakening histone-DNA interactions and promoting a more open chromatin state. wikipedia.orgoup.com Specific patterns of H2B acetylation are found in the promoter and coding regions of active genes. wikipedia.org Furthermore, H2B N-terminal multisite lysine acetylation (H2BNTac) has been identified as a signature of active enhancers, which are critical regulatory elements for gene expression. nih.gov

Phosphorylation: Phosphorylation of H2B-1 can also contribute to gene activation. For instance, dephosphorylation of H2B at tyrosine 121 by the phosphatase SHP-1 is a prerequisite for efficient H2B ubiquitination, which in turn promotes transcription. embopress.org

Gene Repression:

While many H2B-1 PTMs are associated with activation, certain modifications and the absence of others can lead to gene repression.

The histone H2B N-terminal domain, specifically residues 30 to 37 (the HBR domain), is required for the transcriptional repression of a large subset of the yeast genome. nih.gov

The dynamic removal of activating marks is also a key repressive mechanism. Histone deacetylases (HDACs) remove acetyl groups, reversing the effects of HATs and leading to a more condensed chromatin structure that is less permissive to transcription. oup.com

While H2Bub1 is generally an activating mark, maintaining a dynamic balance between ubiquitination and deubiquitination is critical. Both the complete loss and excessive levels of H2Bub1 can negatively impact gene expression, leading to reduced transcript levels or improper activation of inducible genes. tandfonline.com

Table 1: Key Post-Translational Modifications of this compound and their Regulatory Roles

Modification Location Function in Gene Regulation Associated State
Monoubiquitination (H2Bub1) Lysine 120 (human) Stimulates transcriptional elongation, facilitates chromatin remodeling. wikipedia.orgresearchgate.net Activation
Acetylation N-terminal tail (e.g., K5, K12, K15, K20) Weakens histone-DNA interactions, marks active enhancers. cellsignal.comwikipedia.orgnih.gov Activation
Phosphorylation Tyrosine 121 (dephosphorylation) Prerequisite for H2B ubiquitination. embopress.org Activation
N-terminal domain (residues 30-37) N-terminus Transcriptional repression of specific gene subsets. nih.gov Repression

Control of Replication-Dependent Histone Gene Expression by this compound

This compound plays a crucial, albeit indirect, role in regulating the expression of replication-dependent histone genes. This regulation is essential to ensure that sufficient histones are produced during the S phase of the cell cycle to package the newly synthesized DNA into chromatin.

In fission yeast (Schizosaccharomyces pombe), H2B monoubiquitylation (H2Bub1) acts as a positive regulator of histone gene expression. biorxiv.org The loss of H2Bub1 leads to a decrease in the mRNA levels of histone genes. biorxiv.org This regulatory function is linked to the suppression of antisense transcription. H2Bub1 indirectly activates histone genes by suppressing the antisense transcription of the ams2+ gene. nih.govnih.gov The ams2+ gene encodes a GATA-type transcription factor that is a key activator of histone genes. nih.govnih.gov By preventing the production of antisense transcripts that would inhibit ams2+ expression, H2Bub1 ensures that sufficient Ams2 protein is available to drive the transcription of histone genes. nih.govnih.gov

This regulatory mechanism appears to be linked to the control of transcriptional elongation. Mutants lacking the H2B ubiquitylation site exhibit increased levels of ams2+ antisense transcripts, a defect that can be reversed by inhibiting Cdk9, a kinase involved in promoting transcription elongation. nih.govnih.gov This suggests that H2Bub1 helps to ensure the fidelity of transcription elongation, preventing the inappropriate production of antisense transcripts that could interfere with the expression of key regulatory genes like ams2+.

Furthermore, in mammalian cells, H2B monoubiquitylation is involved in the S phase-specific transcriptional activation of histone genes. The protein NPAT, a key factor for this activation, recruits Cdk9, leading to increased H2Bub1 at histone gene promoters. oncotarget.com This modification is particularly elevated near the 3' cleavage sites of histone mRNAs, suggesting a role in mRNA processing. oncotarget.com

Cross-Talk between this compound Modifications and Other Epigenetic Marks

The regulatory functions of this compound modifications are not isolated events. Instead, they are part of a complex and interconnected network of epigenetic regulation known as "crosstalk." This means that a modification on H2B-1 can influence the establishment or removal of other modifications on H2B-1 itself or on other histone proteins, as well as on DNA.

One of the most well-documented examples of this crosstalk is the relationship between H2B monoubiquitylation (H2Bub1) and the methylation of histone H3. The presence of H2Bub1 at lysine 120 (in humans) is a prerequisite for the methylation of histone H3 at lysine 4 (H3K4me) and lysine 79 (H3K79me). cellsignal.comgenecards.orgembopress.orgnih.govembopress.org Both H3K4me and H3K79me are marks associated with active transcription. biorxiv.org

The mechanism behind this "trans-histone" crosstalk involves allosteric regulation and changes in nucleosome structure. Cryo-electron microscopy studies have shown that H2B-Ub anchors the H3K79 methyltransferase, Dot1L, to the nucleosome. nih.gov This binding, along with interactions with the histone H4 tail, induces a conformational change in histone H3, making the previously inaccessible lysine 79 available for methylation. nih.gov Similarly, H2B ubiquitylation can allosterically stimulate the activity of the MLL complex, which is responsible for H3K4 methylation, through binding to the ASH2L subunit. embopress.org

This crosstalk is not limited to H3 methylation. There is also interplay between different H2B modifications. For instance, the dephosphorylation of H2B at tyrosine 121 by the phosphatase SHP-1 is required for efficient H2B ubiquitination to occur. embopress.org This indicates a sequential and coordinated process where one modification enables another.

Furthermore, H2B modifications can influence DNA methylation, another key epigenetic mark. While the direct mechanisms are still being elucidated, the changes in chromatin structure and recruitment of various protein complexes mediated by H2B PTMs can indirectly affect the accessibility of DNA methyltransferases to the DNA. The entire H2B N-terminal domain, which is a hub for various PTMs, is involved in the transcriptional regulation of a wide array of genes, many of which are also regulated by the N-terminal domains of histones H3 and H4, highlighting the extensive overlap and coordination in their functions. nih.gov

Histone H2b 1 in Dna Replication and Repair Processes

Involvement of H2B-1 in DNA Replication Fidelity and Regulation

The integrity of the genome is paramount for cellular function and survival, and this is heavily reliant on the faithful replication of DNA. Histone H2B-1, primarily through its monoubiquitination (H2Bub1), has emerged as a key regulator in this process. nih.govoup.com This modification is crucial for maintaining the stability of replication forks, especially under conditions of replicative stress. oup.com

Studies in yeast have demonstrated that H2B ubiquitination is present in the chromatin surrounding origins of DNA replication and is maintained on the daughter strands by the Bre1 ubiquitin ligase as replication proceeds. nih.gov In the absence of H2Bub1, several defects in DNA replication arise. Replication fork progression is slowed, and the replisome, the complex of proteins that replicates DNA, becomes unstable, particularly when challenged with agents that stall replication, such as hydroxyurea. nih.govoup.com This suggests that H2Bub1 is integral to the efficient unwinding of DNA within the chromatin context. nih.gov Evidence for this includes the observation of reduced single-stranded DNA (ssDNA) formation and decreased association of Replication Protein A (RPA) with active origins in cells lacking H2Bub1. nih.gov

Furthermore, H2B ubiquitination plays a significant role in promoting the assembly and stability of nucleosomes on newly replicated DNA. nih.gov Following the passage of the replication fork, nucleosomes must be re-established on both daughter strands to restore chromatin structure. nih.gov A deficiency in H2Bub1 leads to decreased occupancy of histone H3 on DNA near replication origins shortly after replication, indicating a failure in proper nucleosome assembly. nih.gov This incomplete chromatin restoration can lead to an extended S-phase and increased sensitivity to DNA damaging agents. oup.com

The regulation of DNA damage tolerance (DDT) pathways during replication is also influenced by H2B-1. In response to replication-blocking lesions, cells can employ translesion synthesis (TLS), an error-prone mechanism, or error-free template switching. oup.com Research indicates that in the absence of H2Bub1, TLS is predominantly carried out by the error-prone DNA polymerase zeta (Polζ). oup.com Conversely, H2Bub1 appears to promote error-free TLS mediated by DNA polymerase eta (Polη). oup.com This suggests that H2Bub1 helps to maintain genomic stability by influencing the choice and execution of DDT pathways at stalled replication forks. oup.com

Table 1: Key Findings on the Role of this compound in DNA Replication

Finding Organism/System Implication for Replication Fidelity and Regulation Reference(s)
H2B ubiquitination is maintained on replicating DNA. Budding Yeast Ensures stable progression of replication forks. pnas.orgnih.gov
Absence of H2B ubiquitination slows replication fork progression and destabilizes the replisome. Budding Yeast Highlights the role of H2Bub1 in efficient DNA unwinding and replisome function. nih.govoup.com
H2B ubiquitination promotes nucleosome assembly on newly replicated DNA. Budding Yeast Crucial for restoring chromatin structure and preventing replication stress. nih.gov
Lack of H2B ubiquitination leads to increased reliance on error-prone translesion synthesis. Budding Yeast Suggests H2Bub1 influences the choice of DNA damage tolerance pathways to maintain genome stability. oup.com
The ubiquitin ligase Bre1 is recruited to replication forks to stimulate local H2B ubiquitination. Yeast This is essential for promoting replication fork progression, DNA synthesis, and nucleosome assembly. pnas.org

This compound in DNA Damage Response and Repair Pathways

This compound is a central player in the cellular response to DNA damage, acting as a crucial signaling platform to initiate and coordinate repair processes. spandidos-publications.comspandidos-publications.com The monoubiquitination of H2B at lysine (B10760008) 120 (H2BK120ub) in humans is a key modification that occurs in response to DNA double-strand breaks (DSBs). wikipedia.orgnih.gov This modification is critical for relaxing chromatin structure, thereby allowing the DNA repair machinery to access the damaged sites. pnas.orgresearchgate.net

The recruitment of the E3 ubiquitin ligase complex RNF20-RNF40 to the sites of DSBs is a pivotal event. wikipedia.orgnih.gov This recruitment is dependent on the ATM kinase, a master regulator of the DNA damage response. nih.gov Once at the damage site, RNF20-RNF40 catalyzes the monoubiquitination of H2B. wikipedia.orgnih.gov This H2Bub1 mark is not merely a structural alteration but an active signal that facilitates the timely recruitment of key proteins involved in the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). wikipedia.orgnih.gov

In the context of HR, which is a high-fidelity repair mechanism, H2B ubiquitination is essential for the efficient loading of the recombinase RAD51 onto the DNA. pnas.orgoup.com Studies have shown that in the absence of H2B ubiquitination, there is defective recruitment of both RPA and RAD51 to DSB sites, leading to impaired HR. oup.comnih.gov This defect in repair protein recruitment is linked to impaired histone eviction at the break sites. oup.comnih.gov H2B ubiquitination appears to promote the removal of histones, creating the necessary space for the assembly of the HR machinery. oup.comnih.gov

Interestingly, the role of H2B ubiquitination extends to influencing the initial processing of DSBs. Cells lacking H2B ubiquitination exhibit hyper-resection of DNA ends, a process that generates single-stranded DNA required for HR. oup.comnih.gov This is due to the loss of H3K79 methylation, a downstream consequence of H2B ubiquitination, which normally recruits the protein Rad9, a negative regulator of resection. oup.comnih.gov Despite the increased resection, the subsequent steps of HR are still impaired, highlighting the direct role of H2Bub1 in recruiting the core recombination machinery. oup.comnih.gov

Furthermore, H2B ubiquitination is implicated in nucleotide excision repair (NER), a pathway that removes bulky DNA lesions such as those caused by UV radiation. nih.govfrontiersin.org Deletion of certain residues in the N-terminal domain of H2B in yeast leads to reduced NER efficiency. nih.gov While H2B is globally deubiquitylated immediately after UV irradiation, its ubiquitination levels are gradually restored during the repair process, suggesting a dynamic regulatory role. frontiersin.orgoup.com

This compound Interactions with DNA Repair Machinery Components

The function of this compound in DNA repair is mediated through its direct and indirect interactions with various components of the repair machinery. A critical interaction is with the E3 ubiquitin ligase complex RNF20/RNF40, which is responsible for its monoubiquitination at DNA damage sites. wikipedia.orgnih.gov The recruitment of this complex is, in turn, facilitated by other proteins. For instance, the histone chaperone FACT (facilitates chromatin transcription) has been shown to interact with RNF20 and is crucial for its localization to chromatin at DSBs, thereby enabling subsequent H2B ubiquitination and HR repair. biologists.com

The monoubiquitinated H2B (H2Bub1) then serves as a docking site or a signal for the recruitment of downstream repair factors. In the HR pathway, H2Bub1 facilitates the loading of RAD51, a key recombinase that forms filaments on single-stranded DNA to initiate homology search and strand invasion. pnas.orgoup.com While a direct physical interaction between H2Bub1 and RAD51 has not been definitively established, the presence of H2Bub1 is essential for the efficient accumulation of RAD51 at damage sites. pnas.orgoup.com This is likely due to H2Bub1-mediated chromatin relaxation, which makes the DNA more accessible to RAD51. pnas.org

Another important interaction is with the single-stranded DNA binding protein RPA. RPA plays a central role in DNA replication and repair by protecting single-stranded DNA and recruiting other proteins to the site of damage. pnas.org Recent studies have shown that RPA directly interacts with and recruits the E3 ligase Bre1 (the yeast homolog of RNF20/RNF40) to replication forks and DSBs. pnas.org This RPA-mediated recruitment of Bre1 is essential for stimulating local H2B ubiquitination, which in turn promotes both DNA replication and HR repair. pnas.org

The histone chaperone Chromatin Assembly Factor-1 (CAF-1) also has a functional interplay with H2B in the context of DNA repair. While CAF-1 is primarily known for depositing newly synthesized histones H3-H4 during DNA replication, its depletion can partially rescue the HR defects observed in cells lacking H2B ubiquitination. oup.comhubrecht.eu This suggests that in the absence of the H2Bub1 signal for histone eviction, the histone deposition activity of CAF-1 becomes a barrier to repair. oup.com

Furthermore, in the context of nucleotide excision repair, the N-terminal domain of H2B is important for the recruitment of the SWI/SNF chromatin remodeling complex to damaged loci, which is necessary for efficient repair. nih.gov

Table 2: Interactions of this compound with DNA Repair Machinery

Interacting Protein/Complex Function of Interaction Consequence for DNA Repair Reference(s)
RNF20/RNF40 (Bre1 in yeast) Catalyzes monoubiquitination of H2B at damage sites. Essential for initiating chromatin remodeling and recruitment of repair factors for both NHEJ and HR. wikipedia.orgnih.gov
RPA Recruits Bre1 to ssDNA at replication forks and DSBs. Couples H2B ubiquitination to active replication and repair, promoting genome stability. pnas.org
RAD51 Efficient recruitment to DSBs is dependent on H2B ubiquitination. Facilitates homologous recombination by enabling the formation of RAD51 nucleoprotein filaments. pnas.orgoup.com
FACT Interacts with and recruits RNF20 to DSBs. Promotes H2B ubiquitination and subsequent homologous recombination repair. biologists.com
SWI/SNF Complex Recruitment to damaged loci is influenced by the H2B N-terminal domain. Facilitates nucleotide excision repair through chromatin remodeling. nih.gov
CAF-1 Deposition of histones can impede repair in the absence of H2B ubiquitination. Highlights the interplay between histone deposition and eviction in regulating repair pathway efficiency. oup.com

Cellular and Developmental Functions of Histone H2b 1

Histone H2B-1 in Germline Development and Gametogenesis

This compound and its variants play critical roles in the highly specialized processes of creating sperm and egg cells, ensuring the proper packaging and subsequent accessibility of the parental genome.

During spermatogenesis, the process of male germ cell differentiation, chromatin undergoes a dramatic reorganization. A key event is the replacement of most histones with smaller, highly basic proteins called protamines, which allows for extreme compaction of the sperm DNA. urologyresearchandpractice.org A testis-specific H2B variant, known as TH2B in mice and H2B.1 in humans, is crucial for this histone-to-protamine transition. nih.govmdpi.com This variant replaces the canonical H2B before the transition, creating a more dynamic chromatin state that facilitates the large-scale removal of histones. nih.govuniprot.org

The expression of testis-specific histone variants, including certain types of H2B, is a critical part of the dynamic chromatin changes during spermatogenesis. oup.com Post-translational modifications of H2B are also vital. Acetylation of histones during spermatogenesis contributes to a looser chromatin structure, which is a prerequisite for the replacement of histones by transition proteins and subsequently by protamines. urologyresearchandpractice.orguniprot.org Furthermore, specific modifications like crotonylation are found on H2B in male germ cells, marking testis-specific genes. uniprot.org Studies in mice have shown that the depletion or modification of the testis-specific H2B variant TH2B disrupts the normal progression of nucleosome-to-protamine conversion, highlighting its essential role. nih.gov For instance, mice with a modified C-terminal domain of the TSH2B variant were found to be infertile. researchgate.net

Table 1: Key Post-Translational Modifications of this compound in Spermatogenesis

ModificationLocationFunction in Spermatogenesis
Acetylation Various lysine (B10760008) residuesLoosens chromatin structure, facilitating histone removal. urologyresearchandpractice.orguniprot.org
Crotonylation (Kcr) Various lysine residuesMarks testis-specific genes in post-meiotic cells. uniprot.org
Phosphorylation Threonine-117 (Thr-117)Present in spermatogonia, spermatocytes, and round spermatids. uniprot.org
Methylation Lysine-118 (Lys-118)Present in spermatogonia, spermatocytes, and round spermatids. uniprot.org
Monoubiquitination Lysine-36 (Lys-36)Required for methylation of Histone H3 at specific gene loci. uniprot.org

In female germline development, or oogenesis, and in the early embryo, this compound also has significant functions. While much of the focus has been on spermatogenesis, H2B variants are also expressed in oocytes. mdpi.comnih.gov In Drosophila, for example, histones H2A, H2B, and H2Av are sequestered on lipid droplets during oogenesis, creating a maternal stockpile for use in the early embryo. biorxiv.org The absence of this storage mechanism leads to a dramatic reduction in the levels of these histones in newly laid eggs. biorxiv.org

After fertilization, the paternal genome, packed with protamines, must be reprogrammed and reassembled into a nucleosomal chromatin structure. The testis-specific H2B variant TH2B, after being removed during spermatogenesis, reassembles onto the male genome during this protamine-to-histone exchange in the fertilized egg. nih.gov This indicates a dual role for this H2B variant, both preceding and following the transmission of the male genome. nih.gov Mono-ubiquitination of histone H2B (H2Bub1) is expressed from the late one-cell stage through to the blastocyst stage in early embryonic development. frontiersin.org This modification is implicated in regulating gene expression necessary for proper preimplantation development. frontiersin.org While H2Bub1 is often linked to the methylation of Histone H3, this relationship appears to differ during early embryonic development, suggesting unique regulatory pathways. frontiersin.org

This compound in Cell Cycle Progression and Regulation

This compound is deeply involved in regulating the cell cycle, the ordered sequence of events that leads to cell division. The synthesis of histones is tightly coupled with DNA replication during the S phase of the cell cycle to ensure that newly replicated DNA is properly packaged into chromatin. aacrjournals.org

A key regulatory modification is the monoubiquitination of Histone H2B (H2Bub1). This modification is considered a universal marker for transcription elongation by RNA polymerase II and is an important regulator of cell cycle genes. biorxiv.orgbiorxiv.org In yeast, H2Bub1 is involved in activating cyclin genes in the G1 phase, which helps drive the transition into S phase. biorxiv.orgbiorxiv.org Loss of H2Bub1 can lead to a delay in S phase progression. biorxiv.org

Furthermore, the regulation of histone gene expression itself is a critical part of cell cycle control. Studies in fission yeast show that H2Bub1 is required for the proper activation of replication-dependent histone genes. nih.gov This regulation can be complex; for instance, H2Bub1 can indirectly activate certain genes by suppressing antisense transcription, which would otherwise inhibit gene expression. nih.gov In response to DNA damage, such as double-stranded breaks, the cell cycle pauses to allow for repair. In this context, the transcription of the histone H2B gene is downregulated in a manner dependent on the DNA-dependent protein kinase (DNA-PK), which helps to halt cell proliferation. aacrjournals.org

This compound's Contribution to Cell Differentiation and Identity

This compound and its modifications are instrumental in the process of cell differentiation, whereby a less specialized cell becomes a more specialized type. The levels of polyadenylated H2B transcripts, an alternative form of histone mRNA, have been shown to increase during the differentiation of human mesenchymal stem cells and fetal osteoblasts. plos.org

Monoubiquitination of H2B (H2Bub1) is a dynamic modification that plays a key role in various transcriptional programs that define cell identity. ijstemcell.com The levels of H2Bub1 have been observed to increase during the differentiation of embryonic stem cells. ijstemcell.com This modification, along with others, helps to establish and maintain specific gene expression patterns that are characteristic of a particular cell lineage. For instance, H2B monoubiquitination is involved in regulating the transcription of the dmrt1 gene, a key factor in testis differentiation. nih.gov Conversely, the removal of this ubiquitin mark by deubiquitinating enzymes (DUBs) is also crucial. The enzyme Usp7 has been shown to regulate H2B monoubiquitination patterns during neuronal differentiation, influencing the expression of glial lineage-specific transcription factors. ijstemcell.com This highlights the dynamic interplay of "writing" and "erasing" histone marks in controlling cell fate.

Extrachromosomal this compound in Innate Immune Responses

Beyond its canonical role within the nucleus as a component of chromatin, this compound has a surprising and critical function in the cytoplasm as part of the innate immune system.

Extrachromosomal Histone H2B acts as a cytosolic sensor for double-stranded DNA (dsDNA). frontiersin.orgsigmaaldrich.comsigmaaldrich.com This dsDNA can originate from invading DNA viruses (non-self) or from damaged host cells (self). frontiersin.orgresearchgate.net Upon detecting this aberrant cytosolic dsDNA, H2B initiates an immune response. frontiersin.org

The mechanism involves H2B forming a complex with an adaptor molecule called CIAO (C-terminal importin 9-related adaptor organizing histone H2B and IPS-1) and the signaling protein IPS-1. frontiersin.org This complex then activates other downstream proteins, such as TBK1 and IRF3, leading to the production of type I interferons, like interferon-β (IFN-β). frontiersin.orgresearchgate.net Type I interferons are potent antiviral cytokines that help to establish an antiviral state in surrounding cells. frontiersin.org In the context of herpesvirus infections, H2B associates with another nuclear sensor, IFI16. Upon detecting the viral genome, the H2B-IFI16 complex translocates to the cytoplasm to activate the IFN-β response. plos.org This demonstrates that H2B can act as a crucial link between nuclear genome sensing and cytoplasmic innate immune signaling. plos.org

Activation of Antiviral Pathways

Recent research has illuminated a critical role for this compound beyond its canonical function in chromatin organization, revealing its participation as a key mediator in the innate immune response to viral infections. Specifically, extrachromosomal this compound has been identified as a cytosolic sensor that detects viral double-stranded DNA (dsDNA), thereby initiating a signaling cascade that culminates in the production of type I interferons (IFNs), a cornerstone of the antiviral state. frontiersin.orgfrontiersin.orgnih.govsigmaaldrich.comnih.gov This function is pivotal for the cell-autonomous defense against DNA viruses. nih.govasm.org

Upon infection by a DNA virus, viral dsDNA can be found in the cytoplasm. This compound recognizes and binds to this aberrant cytosolic dsDNA. frontiersin.orgfrontiersin.org This recognition event triggers the formation of a multi-protein signaling complex. This compound physically interacts with an adaptor protein known as CIAO (COOH-terminal importin 9-related adaptor organizing histone H2B and IPS-1). frontiersin.orgnih.govnih.govasm.org This interaction serves as a bridge to recruit another essential adaptor molecule, IPS-1 (IFN-β promoter stimulator 1). frontiersin.orgnih.govnih.govasm.org

The assembly of the this compound-CIAO-IPS-1 complex acts as a platform for the activation of downstream kinases. frontiersin.orgfrontiersin.org Specifically, this complex facilitates the activation of TANK-binding kinase 1 (TBK1). frontiersin.orgfrontiersin.orgresearchgate.net Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). frontiersin.orgfrontiersin.orgresearchgate.net Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to the promoter regions of type I interferon genes, such as IFN-β, driving their transcription and subsequent production. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net The secreted type I interferons then act in an autocrine and paracrine manner to establish a broad antiviral state in surrounding cells.

Studies have demonstrated the biological significance of this pathway in controlling viral replication. The knockdown of this compound has been shown to result in enhanced replication of various DNA viruses, including adenovirus and human papillomavirus (HPV). frontiersin.org This underscores the importance of this compound in the cell-autonomous innate immune response to these pathogens. Notably, this signaling pathway appears to be specific for dsDNA, as it is not activated by immunostimulatory RNA. nih.govasm.org

In the context of nuclear-replicating herpesviruses such as Kaposi's sarcoma-associated herpesvirus (KSHV) and Herpes Simplex Virus-1 (HSV-1), a distinct but related mechanism involving Histone H2B has been described. In the nucleus, Histone H2B forms a complex with the DNA sensor IFI16 (gamma-interferon-inducible protein 16) and BRCA1. plos.org Upon sensing the viral genome, this complex leads to the acetylation of both H2B and IFI16. plos.org The acetylated H2B-IFI16 complex, in association with BRCA1, is then exported to the cytoplasm. plos.org In the cytoplasm, this complex interacts with cGAS and STING, further downstream adaptors in antiviral signaling, ultimately leading to the induction of IFN-β. plos.org

The detailed research findings highlight a sophisticated mechanism by which the cell utilizes a classical nuclear protein in the cytoplasm to detect danger signals in the form of foreign DNA and initiate a robust antiviral defense.

Key Proteins in this compound-Mediated Antiviral Signaling

ProteinAbbreviationFunction in Antiviral Pathway
This compoundH2B-1Recognizes and binds to cytosolic viral double-stranded DNA (dsDNA). frontiersin.orgfrontiersin.org
COOH-terminal importin 9-related adaptor organizing histone H2B and IPS-1CIAOActs as an adaptor protein that physically links this compound to IPS-1. frontiersin.orgnih.govnih.govasm.org
Interferon-β promoter stimulator 1IPS-1An essential adaptor molecule that, upon recruitment, facilitates downstream signaling. frontiersin.orgnih.govnih.govasm.org
TANK-binding kinase 1TBK1A kinase that is activated by the H2B-1-CIAO-IPS-1 complex and subsequently phosphorylates IRF3. frontiersin.orgfrontiersin.orgresearchgate.net
Interferon Regulatory Factor 3IRF3A transcription factor that, upon phosphorylation by TBK1, translocates to the nucleus to induce the expression of type I interferons. frontiersin.orgfrontiersin.orgresearchgate.net
Interferon-βIFN-βA type I interferon with potent antiviral activity that is produced as the end-product of this signaling cascade. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net
Gamma-interferon-inducible protein 16IFI16In conjunction with H2B and BRCA1, senses nuclear herpesviral genomes. plos.org
Breast cancer type 1 susceptibility proteinBRCA1Associates with H2B and IFI16 in the nucleus to recognize herpesviral genomes. plos.org
Cyclic GMP-AMP synthasecGASA cytoplasmic sensor that interacts with the translocated acetylated H2B-IFI16-BRCA1 complex. plos.org
Stimulator of interferon genesSTINGAn adaptor protein that is activated by the cGAS interaction and signals for IFN-β production. plos.org

Pathological Implications and Mechanisms of Histone H2b 1 Dysregulation

Histone H2B-1 Alterations in Cancer Pathogenesis

The dysregulation of this compound, a fundamental component of chromatin, is increasingly recognized for its role in the development and progression of cancer. portlandpress.comfrontiersin.org Alterations in H2B-1 can occur through mutations in the genes that encode it or through changes in its expression levels, both of which can lead to profound epigenetic dysfunction and deregulation of gene expression, ultimately contributing to oncogenesis. nih.govnih.gov

Mutational Landscapes of this compound (e.g., H2B-E76K)

Mutations in histone genes, once considered rare, are now known to be a recurring feature in various cancers. portlandpress.com Among these, missense mutations in histone H2B are significant, with the H2B E76K mutation being one of the most frequently observed. portlandpress.comnih.govmdpi.com This specific mutation, where glutamic acid at position 76 is replaced by lysine (B10760008), is particularly prevalent in bladder and head and neck cancers. nih.govaacrjournals.orgresearchgate.net

While H2B-E76K can still form dimers with H2A, its ability to assemble into stable octamers with H3 and H4 is compromised in vitro. nih.govnih.gov This instability is thought to be a key driver of its oncogenic potential. researchgate.net The variant allele frequency of H2B E76 mutations is often subclonal, suggesting they are more likely to contribute to tumor progression rather than being initiating events. portlandpress.com In bladder cancer, H2B E76 mutations frequently co-occur with alterations in genes like RB1, KMT2D, ERBB2, and ERCC2, while in lung cancer, they are found alongside mutations in TP53, PIK3CA, KEAP1, ARID1A, KMT2C, and CDKN2A. portlandpress.com

Another notable, though less frequent, mutation at the same position is H2B-E76Q (glutamate to glutamine). portlandpress.com Like H2B-E76K, this mutation also contributes to nucleosome instability. mdpi.com Other cancer-associated mutations in H2B, such as G53D, have also been identified and are linked to weakened histone-DNA interactions and altered gene expression. portlandpress.comnih.gov

Table 1: Key this compound Mutations in Cancer
MutationAffected Cancer TypesMolecular ConsequenceFunctional Impact
H2B-E76KBladder, Head and Neck, Lung, Endometrial, CervicalDisrupts H2B-H4 interaction, destabilizes nucleosomeIncreased chromatin accessibility, altered gene expression, increased proliferation
H2B-E76QVarious solid tumorsContributes to nucleosome instabilityGene dysregulation
H2B-G53DPancreatic Ductal AdenocarcinomaWeakens histone-DNA interactionIncreased cell migration, altered gene expression

Altered Expression Levels of H2B-1 Variants in Malignancy

Beyond direct mutations, the expression levels of various histone H2B variants are frequently dysregulated in a cancer-specific manner. biorxiv.org While some H2B variants are encoded by multiple genes, others originate from a single gene. biorxiv.org Shifts in the expression of these variants can alter the composition of nucleosomes throughout the genome, thereby influencing chromatin function and contributing to oncogenesis. biorxiv.org

For instance, studies have shown that high expression of multiple H2B genes correlates with poor prognosis in several cancers, including bladder, breast, colorectal, and lung cancer. frontiersin.org In glioma, an increase in H2B gene expression is associated with a higher tumor grade. frontiersin.org

Specific H2B variants have been implicated in different malignancies. In cases of malignant Friend erythroleukemia, an increased level of H2B.1 is observed alongside a decrease in H2B.2, with the lowest H2B.2 to H2B.1 ratio correlating with the most malignant cell type. mdpi.comnih.gov Furthermore, in metastatic breast cancer, the expression of HIST1H2BF and HIST1H2BC, which are part of the histone H2B type 1-C/E/F/G/I gene cluster, is significantly increased in brain metastases compared to primary tumors. osf.io

The loss of monoubiquitinated H2B (H2Bub1) is another critical alteration in expression. This modification is often lost or downregulated in a significant portion of high-grade serous ovarian carcinomas and their precursor lesions. upenn.edubioscientifica.com This loss is considered an early event in the development of this cancer. upenn.edu Similarly, reduced levels of H2Bub1 have been reported in advanced breast, colorectal, and lung cancers. bioscientifica.com This reduction can be caused by hypermethylation of the promoter of the E3 ligase RNF20, which is responsible for H2B monoubiquitination. bioscientifica.com

Epigenetic Dysfunction Mediated by H2B-1 Aberrations

Mutations and altered expression of H2B-1 contribute to a new class of epigenetic dysfunction in cancer that stems from the destabilization of the nucleosome itself. nih.govnih.govaacrjournals.org Unlike the well-characterized "oncohistones" that primarily affect post-translational modifications (PTMs) on histone tails, many H2B mutations are located in the histone fold domain and impact the fundamental structure of chromatin. nih.govresearchgate.net

The H2B-E76K mutation, for example, does not appear to affect global levels of histone PTMs. portlandpress.com Instead, its primary oncogenic mechanism is the induction of nucleosome instability. nih.govoup.com This instability leads to increased H2A-H2B dimer exchange, a process that can be dependent on histone chaperones like Nap1. portlandpress.com The increased mobility of H2A-H2B dimers can alter the local chromatin environment and influence gene expression. portlandpress.com

The loss of H2B monoubiquitination (H2Bub1) also represents a significant epigenetic disruption. nih.gov H2Bub1 is a key regulator of transcription and is associated with a more open chromatin structure. bioscientifica.com Its loss, often seen in various cancers, can lead to aberrant gene silencing or activation, contributing to tumorigenesis. bioscientifica.comnih.gov For example, the tumor suppressor gene CDC73 is frequently mutated in parathyroid cancer, leading to a disruption of the PAF1 complex that regulates H2Bub1, resulting in its loss. bioscientifica.com

Deregulation of Chromatin Accessibility and Gene Expression in Oncogenesis

A primary consequence of H2B-1 dysregulation is the alteration of chromatin accessibility, which in turn leads to widespread changes in gene expression that can drive cancer. nih.govaacrjournals.org The H2B-E76K oncohistone has been shown to promote chromatin accessibility at promoters and enhancers. portlandpress.com This increased accessibility can facilitate the binding of transcription factors and the transcriptional machinery, leading to the activation of genes that promote cell proliferation and inhibit differentiation. portlandpress.com

Expression of H2B-E76K in normal mammary epithelial cells has been demonstrated to increase proliferation, promote colony formation (especially in cooperation with other oncogenes like mutant PIK3CA), and cause significant changes in gene expression and chromatin accessibility at gene regulatory elements. nih.govaacrjournals.orgaacrjournals.org Similarly, in yeast models, the equivalent mutation leads to defective nucleosome-mediated gene repression. nih.govaacrjournals.org

The H2B G53D mutation also leads to altered gene expression by weakening histone-DNA interactions, which is thought to increase the passage of RNA polymerase II through mutant nucleosomes. portlandpress.comnih.gov This can affect pathways related to growth factor signaling and cell adhesion. portlandpress.com

Furthermore, the loss of H2Bub1 is associated with a more open chromatin conformation, which can lead to the upregulation of specific signaling pathways, such as the IL6 pathway, that can enhance the migratory phenotype of cancer cells. upenn.edu In general, the altered expression of H2B variants can reshape the chromatin landscape, affecting genome-wide accessibility to oncogenic regulatory elements and consequently altering oncogenic gene expression programs. biorxiv.org

Potential Involvement of this compound in Neurological Disorders

Emerging evidence suggests that the dysregulation of this compound may also be implicated in the pathogenesis of various neurological disorders. creativebiomart.net Histone modifications are crucial for the normal development and function of the nervous system, and their disruption can have significant consequences. creativebiomart.net

Studies have associated aberrant histone H2B family regulation with neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. creativebiomart.net In the context of Alzheimer's disease, abnormal histone acetylation, including that of H2B, is considered a key factor contributing to neuroinflammation and the progression of the disease. imrpress.com Increased acetylation of H2B in the hippocampus and temporal lobe has been linked to the learning and memory impairments characteristic of Alzheimer's. imrpress.com

Furthermore, long-term exposure to neurotoxins like aluminum has been shown to affect histone H2B acetylation in the hippocampus, potentially contributing to cognitive dysfunction. symc.edu.cn Specifically, aluminum exposure can lead to decreased expression of histone H2B and its acetylated forms, which may impair nervous system function. symc.edu.cn

The expression of specific H2B variants also appears to be important for neuronal function. The H2B.1 variant, for instance, shows changes in its composition during postnatal development in rat cerebral cortex neurons. mdpi.com Downregulation of H2B.1 has been observed in pediatric brain tumors, although the precise mechanisms and consequences of this reduction are still under investigation. mdpi.comnih.gov Another variant, H2B.E, is expressed in the brain and appears to play a role in promoting synaptic gene expression and long-term memory. mdpi.comnih.gov Aberrant upregulation of H2B.E has been suggested to promote neuronal cell death. nih.gov

Role of this compound in Viral Replication Mechanisms

This compound also plays a role in the host's interaction with viruses, particularly in the context of viral replication. portlandpress.com The cellular machinery involving histones can be co-opted by viruses to their advantage, or alternatively, can be part of the host's defense mechanisms.

Extrachromosomal histone H2B has been identified as a cytosolic sensor that can detect double-stranded DNA (dsDNA) from DNA viruses. frontiersin.orgnih.gov Upon detecting viral dsDNA, H2B can initiate an innate antiviral immune response, leading to the production of type I interferons. frontiersin.orgnih.gov Knocking down histone H2B has been shown to enhance the replication of DNA viruses like adenovirus and the retrovirus HIV-1, suggesting a suppressive role for H2B in the replication of these viruses. frontiersin.orgresearchgate.net

Conversely, some viruses appear to manipulate H2B to facilitate their own replication. For example, the nonstructural protein 9 (Nsp9) of the Porcine Epidemic Diarrhea Virus (PEDV) has been shown to bind to and upregulate the expression of the H2B.E variant. mdpi.com This upregulation of H2B.E enhances viral replication by perturbing endoplasmic reticulum stress-mediated apoptosis in the infected host cells. mdpi.com

Advanced Research Methodologies for Histone H2b 1 Studies

Proteomic Approaches for Histone H2B-1 PTM Characterization

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the comprehensive and unbiased analysis of the intricate PTMs on this compound. These methods allow for the identification and quantification of novel and co-existing modifications, which is crucial for understanding the "histone code."

Reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for analyzing this compound PTMs. In this "bottom-up" approach, histones are typically extracted and subjected to enzymatic digestion. A challenge with histones is that digestion with trypsin, a common enzyme in proteomics, produces peptides that are often too small and hydrophilic to be effectively separated by RPLC. To overcome this, a chemical derivatization step, such as propionylation, is widely used to modify lysine (B10760008) residues, increasing peptide size and hydrophobicity for better chromatographic retention and analysis.

The separated peptides are then ionized and analyzed by a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptide ions (MS1 scan) and then selects specific ions for fragmentation, generating a tandem mass spectrum (MS/MS or MS2 scan). This fragmentation pattern provides sequence information and, crucially, reveals the precise location and identity of PTMs like acetylation, methylation, and ubiquitination.

High-resolution mass spectrometers, such as the Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) instruments, are often employed for their high mass accuracy, which aids in the confident identification of histone isoforms and their modification states. For example, a study on Arabidopsis thaliana combined RPLC with tandem mass spectrometry to characterize PTMs on several H2B variants, identifying multiple sites of acetylation, methylation, and ubiquitination. This approach successfully mapped acetylation on the HTB9 variant at lysines 6, 11, 27, 32, 38, and 39, and ubiquitination at Lysine-145.

The "top-down" proteomic approach, which analyzes the intact this compound protein without prior digestion, offers the advantage of preserving the full combination of PTMs on a single molecule. This method, while technically challenging, provides a complete picture of the combinatorial "histone code." Top-down MS analysis was instrumental in identifying a novel dimethylation site at lysine 37 on Histone H2B in yeast.

Below is a table summarizing key PTMs identified on H2B variants using mass spectrometry-based techniques.

H2B VariantOrganismModificationSite(s)Methodology
HTB9Arabidopsis thalianaAcetylationK6, K11, K27, K32, K38, K39RPLC-MS/MS
HTB9Arabidopsis thalianaUbiquitinationK145RPLC-MS/MS
HTB11Arabidopsis thalianaMethylationK3RPLC-MS/MS
HTB2Arabidopsis thalianaMethylationK11RPLC-MS/MS
H2BSaccharomyces cerevisiaeDimethylationK37Top-Down FTICR-MS
H2BHumanDimethylationK57LC-MS/MS
This table is generated from data found in scientific literature.

Biophysical and Structural Biology Techniques for this compound Analysis

To complement proteomic data, biophysical and structural techniques provide high-resolution insights into the dynamic nature of this compound within the nucleosome. These methods are crucial for understanding how H2B-1 and its modifications influence chromatin architecture and function at a molecular level.

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. For this compound, all-atom MD simulations provide a dynamic view of how the histone and its flexible N-terminal tail interact with DNA and other histones within the nucleosome core particle. These simulations can reveal how specific PTMs, such as acetylation or ubiquitination, alter the conformational landscape of the H2B tail and its interactions.

For instance, microsecond-long MD simulations have been performed to compare the behavior of unmodified (wild-type) H2B with H2B that has been acetylated at key lysine residues (K5, K12, K15, K20). Acetylation neutralizes the positive charge of lysine, which is predicted to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone. Simulation results have shown that acetylation of the H2B tail leads to a change in its secondary structure and a decrease in the number of contacts it makes with nucleosomal DNA. This increased flexibility and reduced DNA binding can make the DNA more accessible to transcription factors and other regulatory proteins.

MD simulations have also been used to investigate the structural consequences of H2B ubiquitination at lysine 120 (H2BK120ub). By building a model of the ubiquitinated nucleosome, researchers can simulate its behavior to understand how the bulky ubiquitin moiety is oriented and how it affects the nucleosome's surface, such as the conserved acidic patch, which is a key interaction hub for many proteins. These computational studies provide atomic-level hypotheses that can be tested experimentally.

A summary of parameters and key findings from representative MD simulations is presented below.

Simulation SystemPDB ID (Initial Structure)Force FieldSimulation LengthKey Finding
Acetylated H2B Nucleosome1KX5AMBER (ff19SB for histone, OL15 for DNA)Multiple 1-µs replicasAcetylation alters H2B tail secondary structure and reduces contacts with DNA.
Ubiquitinated H2B Nucleosome1KX5 (nucleosome), 1UBQ (ubiquitin)AMBER800 ns (2 x 400 ns)Ubiquitin at H2BK120 shows conformational heterogeneity relative to the stable nucleosome core.
H2A-H2B Dimer Dynamics1KX5, 3LZ0AMBERMicrosecond-longRevealed a major bending motion in the H2A-H2B dimer, modulated by DNA interactions.
This table is generated from data found in scientific literature.

Single-Molecule FRET for Nucleosome Interactions

Single-molecule Förster Resonance Energy Transfer (smFRET) is a biophysical technique that allows for the measurement of distances on the nanometer scale, making it exceptionally well-suited for studying the conformational dynamics of individual nucleosomes. By labeling two different points on the nucleosome—for example, one on the DNA and another on the H2A-H2B dimer—with a donor and an acceptor fluorophore, researchers can monitor real-time changes in the distance between them.

This technique has been instrumental in dissecting the step-by-step processes of nucleosome assembly and disassembly. Studies have shown that nucleosomes can exist in multiple conformational states, including a fully wrapped state and partially unwrapped intermediates. smFRET experiments have demonstrated that the dissociation of the H2A-H2B dimer is often preceded by the transient unwrapping of DNA from the histone octamer.

Furthermore, smFRET has been used to investigate how H2B PTMs affect nucleosome structure and stability. In one study, H2B ubiquitinated at lysine 34 (H2BK34ub) was compared to unmodified nucleosomes. The results showed a significant decrease in FRET efficiency for the H2BK34ub nucleosome, indicating an increase in the distance between the labeled DNA gyres. This suggests that the ubiquitin moiety protrudes between the DNA gyres, widening the gap and potentially destabilizing DNA-histone contacts to facilitate processes like transcription. In contrast, ubiquitination at H2BK120 did not produce the same effect on the nucleosome's global structure. Three-color smFRET has also been employed to simultaneously monitor DNA unwrapping and H2A-H2B dimer displacement, revealing that histone chaperones like Nap1 can facilitate dimer removal without extensive prior DNA unwrapping.

System StudiedFRET Labeling SitesObservationImplication
H2BK34 UbiquitinationNucleosomal DNA gyresDecreased FRET efficiencyUbiquitin widens the gap between DNA gyres, destabilizing the nucleosome.
H2BK120 UbiquitinationNucleosomal DNA gyresNo significant FRET changeUbiquitination at this site does not grossly alter nucleosome structure.
Salt-induced DisassemblyDNA and H2BStepwise decrease in FRETDissociation initiates with H2A-H2B dimer release, facilitated by DNA unwrapping.
Nap1-mediated Dimer ExchangeDNA, H2B, and incoming H2A.Z-H2BReal-time FRET changesChaperone Nap1 can mediate H2A-H2B dimer displacement without prior large-scale DNA unwrapping.
This table is generated from data found in scientific literature.

Immunological and Cell-Based Assays

Antibody-based techniques are fundamental for studying this compound within a cellular context. These assays leverage the high specificity of antibodies to detect the protein, identify specific PTMs, and determine its localization and genomic distribution.

Western Blotting, Immunoprecipitation, Immunofluorescence, Immunohistochemistry

Western Blotting is a widely used technique to detect and quantify this compound in complex biological samples, such as cell lysates or acid extracts of histones. In this method, proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to Histone H2B. This allows for the verification of the protein's presence and an estimation of its total amount. A band is typically observed at approximately 14-17 kDa, corresponding to the molecular weight of H2B. Furthermore, highly specific antibodies that recognize distinct PTMs (e.g., acetylated H2B at lysine 120 or monoubiquitinated H2B at lysine 120) can be used to assess the global levels of these specific modifications under different cellular conditions.

Immunoprecipitation (IP) is used to isolate this compound and its associated chromatin or protein complexes from a cell lysate. An antibody targeting H2B or a specific H2B PTM is used to capture the protein, which is then pulled down from the solution using antibody-binding beads. This technique is often a crucial first step before other analyses. For example, after IP, the enriched H2B can be analyzed by Western blotting or mass spectrometry to identify its PTMs or interacting proteins. A key application is Chromatin Immunoprecipitation (ChIP) , where following IP of H2B-containing nucleosomes, the associated DNA is purified and analyzed. When coupled with high-throughput sequencing (ChIP-seq), this method provides a genome-wide map of H2B occupancy or the distribution of a specific H2B PTM, revealing its association with specific genomic features like promoters, enhancers, or gene bodies. For instance, ChIP-seq has shown that H2B monoubiquitination (H2Bub1) is dynamically distributed across transcribed genes, often reduced at exons compared to introns, and its levels correlate with transcription elongation rates.

Immunofluorescence (IF) is a microscopy-based technique used to visualize the subcellular localization of this compound. Cells are fixed and permeabilized to allow an H2B-specific antibody to enter and bind to its target. A secondary antibody, conjugated to a fluorophore, is then used to generate a fluorescent signal. As expected for a core histone, immunofluorescence staining typically reveals a strong, distinct signal within the cell nucleus. This technique can also be used to observe the co-localization of H2B with other nuclear proteins or to track changes in its distribution during cellular processes like mitosis or in response to stimuli. Studies have used IF to show that while somatic H2B shows even nuclear staining, some testis-specific H2B variants can localize to specific nuclear bodies.

Immunohistochemistry (IHC) is similar to immunofluorescence but is applied to thin slices of tissue. This allows for the examination of this compound expression and localization within the architectural context of a specific tissue. IHC is valuable for comparing protein expression between different tissue types (e.g., normal vs. cancerous tissue) or among different cell types within a single tissue. For example, IHC analysis of human lung cancer and breast carcinoma tissues using an anti-H2B antibody shows strong nuclear staining, confirming its presence in these tissues.

The table below summarizes typical applications and findings for these immunological assays.

AssayApplicationTargetSample TypeTypical Finding
Western BlotDetect total or modified H2BTotal H2B, H2BK120ubCell lysates, histone extractsA band at ~14-17 kDa; changes in PTM levels with treatment.
Immunoprecipitation (IP/ChIP)Isolate H2B for downstream analysisTotal H2B, H2BK15ac, H2Bub1Cross-linked chromatin, cell lysatesEnrichment of H2B-associated DNA at specific genes (e.g., GAPDH).
Immunofluorescence (IF)Visualize subcellular localizationTotal H2B, H2B variantsCultured cells (e.g., HeLa)Strong, pan-nuclear staining, co-localization with other nuclear factors.
Immunohistochemistry (IHC)Analyze tissue-specific expressionTotal H2BParaffin-embedded tissues (e.g., lung, breast)Strong nuclear staining in various cell types within the tissue architecture.
This table is generated from data found in scientific literature.

Flow Cytometry and ELISA

Flow cytometry and Enzyme-Linked Immunosorbent Assay (ELISA) are two powerful techniques used to quantify and analyze this compound and its modifications.

Flow Cytometry is a laser-based technology used to measure and analyze the physical and chemical characteristics of a population of cells or particles. In the context of this compound research, flow cytometry is frequently used to detect intracellular levels of the protein and its post-translational modifications. For instance, researchers can use antibodies specific to a modified form of Histone H2B, such as ubiquityl-Histone H2B (Lys120), conjugated to a fluorescent dye like phycoerythrin (PE), to analyze its endogenous levels within human cells. cellsignal.com This allows for the quantification of specific histone modifications on a cell-by-cell basis, providing insights into cellular responses and signaling pathways. cellsignal.com For example, flow cytometric analysis of HeLa cells has been performed using monoclonal antibodies against acetylated Histone H2B type 1-B (acetyl K20) to distinguish between cell populations with and without this specific modification. abnova.comabnova.com

ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. This compound ELISA kits are commercially available and are used for the quantitative determination of Histone H2B in various samples, including serum, plasma, cell culture supernatants, and tissue homogenates. creative-diagnostics.comabbexa.com These kits typically employ a sandwich ELISA format, where a capture antibody specific for Histone H2B is pre-coated onto a microplate. abbexa.comfn-test.com The sample is added, and any Histone H2B present is bound by the capture antibody. A second, detection antibody, often biotinylated, is then added, followed by a streptavidin-HRP conjugate and a substrate to produce a colorimetric signal proportional to the amount of Histone H2B. fn-test.com Cell-based ELISA kits are also available to assess the effects of certain conditions on Histone H2B expression in different cell lines. antibodies.com

Table 1: Applications of Flow Cytometry and ELISA in this compound Research

Technique Application Example Findings/Use Cases Citations
Flow CytometryDetection of intracellular Histone H2B and its modifications.Analysis of ubiquityl-Histone H2B (Lys120) in HeLa cells using a PE-conjugated antibody. cellsignal.com
Quantification of acetylated Histone H2B type 1-B (acetyl K20) in HeLa cells. abnova.comabnova.com
ELISAQuantitative determination of Histone H2B in biological samples.Measurement of Histone H2B concentrations in serum, plasma, and cell culture supernatants. creative-diagnostics.comabbexa.com
Qualitative determination of Histone H2B expression changes in cell lines under different stimulation conditions.Use of cell-based ELISA to monitor Histone H2B levels. antibodies.com

Genetic Perturbation and Genome Editing Tools

Genetic perturbation and genome editing tools are indispensable for elucidating the specific functions of this compound by manipulating its expression.

The CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)/Cas9 system has revolutionized the study of gene function. For this compound, CRISPR-based tools are available for both gene knockout and activation. scbt.com

CRISPR/Cas9 Knockout Systems are used to create loss-of-function mutations by inducing site-specific double-strand breaks (DSBs) in the genomic DNA, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a non-functional protein. scbt.com Researchers have utilized CRISPR-based knockout of SHP-1, a phosphatase that interacts with Histone H2B, to study its role in H2B ubiquitination. embopress.org Similarly, generating knockout cell lines for specific H2B variants allows for the investigation of their individual roles in processes like brain development. oup.com

CRISPR Activation (CRISPRa) Systems utilize a nuclease-dead Cas9 (dCas9) fused to transcriptional activators, such as VP64, p65, and Rta (VPR). nih.gov This dCas9-VPR complex can be guided by specific guide RNAs (gRNAs) to the promoter region of a target gene, in this case, a this compound gene, to upregulate its expression without altering the DNA sequence. nih.gov This approach is valuable for studying the effects of increased this compound expression on cellular processes. scbt.com

RNA interference (RNAi) is a natural process of gene silencing that can be harnessed experimentally using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).

siRNA (small interfering RNA) molecules are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA. Researchers have used siRNAs to knock down the expression of Histone H2B to study its role in various processes, such as the cellular response to viral infections. frontiersin.org For example, pretreating cells with Histone H2B siRNA has been shown to significantly enhance the multiplication of DNA viruses like adenovirus, indicating a role for extrachromosomal H2B in antiviral immunity. frontiersin.org Similarly, depleting the protein TRAIP using specific siRNAs has been shown to decrease ionizing radiation-induced H2B monoubiquitination. spandidos-publications.com

shRNA (short hairpin RNA) molecules are expressed from a vector and are processed by the cell's machinery into siRNAs. They can provide longer-term gene silencing compared to transiently transfected siRNAs. shRNA-based silencing of Histone H2B has been used to study its role in maintaining genome integrity and its connection to S-phase progression. sdbonline.org AAV-based systems for delivering shRNA targeting mouse Histone H2B are also available for in vivo studies. vectorbiolabs.com

Table 2: Genetic Tools for Studying this compound Function

Tool Mechanism Application in this compound Research Citations
CRISPR/Cas9 KnockoutInduces double-strand breaks leading to gene inactivation.Investigating the role of H2B ubiquitination by knocking out interacting proteins like SHP-1. scbt.comembopress.org
CRISPRa (dCas9-VPR)Recruits transcriptional activators to a target gene promoter to increase its expression.Studying the effects of overexpressing specific this compound variants. scbt.comnih.gov
siRNATriggers degradation of target mRNA.Examining the role of Histone H2B in antiviral responses and DNA damage pathways. frontiersin.orgspandidos-publications.com
shRNAProvides stable expression of siRNAs for long-term gene silencing.Analyzing the impact of Histone H2B depletion on cell cycle and genome integrity. sdbonline.orgvectorbiolabs.com

Chromatin-Based Functional Assays

To understand how this compound influences the broader chromatin landscape and gene expression, researchers use genome-wide sequencing-based assays.

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) is a method used to map chromatin accessibility across the genome. It utilizes a hyperactive Tn5 transposase to insert sequencing adapters into open chromatin regions. By analyzing the resulting sequencing data, researchers can identify how the presence or modification of this compound variants alters the accessibility of regulatory elements. Studies have shown that the expression of certain H2B variants can lead to more compact chromatin structures and reduced accessibility of transcription factor binding sites. biorxiv.org ATAC-seq has revealed that some H2B mutations are associated with unique patterns of open chromatin, suggesting that these variants can directly influence the transcriptional landscape. encyclopedia.pub

RNA-seq (RNA sequencing) provides a comprehensive, quantitative view of the transcriptome. By comparing the RNA-seq profiles of cells with perturbed this compound levels (e.g., via CRISPR knockout or siRNA knockdown) to control cells, researchers can identify genes and pathways that are regulated by this compound. For example, RNA-seq analysis of cells expressing a mutant form of H2B (H2BG53D) revealed differential expression of genes involved in oncogenic pathways. encyclopedia.pub Furthermore, combining RNA-seq with other techniques like ChIP-seq has been instrumental in uncovering the cooperative roles of H2B monoubiquitination and other factors in regulating transcription. oup.com RNA-seq has also been used to show that inhibiting H2B degradation affects the expression of a subset of starvation-responsive genes in C. elegans. nih.gov

Table 3: Chromatin-Based Assays for this compound Functional Analysis

Assay Purpose Key Findings Related to this compound Citations
ATAC-seqMaps genome-wide chromatin accessibility.H2B variants can alter chromatin compaction and accessibility of regulatory elements. biorxiv.orgencyclopedia.pub
RNA-seqQuantifies global gene expression.Perturbations in H2B levels or mutations can lead to widespread changes in gene expression, affecting pathways related to cancer and stress responses. biorxiv.orgencyclopedia.puboup.comnih.gov

In Vitro Reconstitution Systems and Biochemical Assays

The study of this compound in a controlled, cell-free environment through in vitro reconstitution systems and biochemical assays is fundamental to understanding its specific roles in chromatin biology. These methodologies allow for the precise manipulation of components to dissect the molecular mechanisms governing nucleosome assembly, stability, and the functional consequences of post-translational modifications.

In Vitro Reconstitution of Nucleosomes with this compound

The primary in vitro system for studying this compound is the reconstitution of nucleosome core particles (NCPs). This process involves the assembly of the histone octamer, comprising two copies each of histones H2A, H2B, H3, and H4, onto a DNA template. activemotif.comspringernature.com Recombinant human this compound, typically expressed in E. coli and purified using techniques like Fast Protein Liquid Chromatography (FPLC), is a key component in these systems. activemotif.comepicypher.com

The standard method for nucleosome reconstitution is salt gradient dialysis. nih.govresearchgate.net In this technique, histones and a defined DNA sequence, often the 147 base pair 601 nucleosome positioning sequence, are mixed in a high-salt buffer (e.g., 2 M NaCl). oup.com The salt concentration is then gradually decreased, allowing for the ordered assembly of the histone octamer onto the DNA. nih.govoup.com The quality and homogeneity of the reconstituted nucleosomes are subsequently verified using native polyacrylamide gel electrophoresis (PAGE). nih.gov

An alternative method utilizes histone chaperones, such as Nucleosome Assembly Protein 1 (NAP1), to facilitate nucleosome assembly under more physiologically relevant, low-salt conditions. oup.comembopress.org This approach can provide insights into the dynamic aspects of nucleosome formation and disassembly.

Table 1: Common Components and Conditions for In Vitro Nucleosome Reconstitution

ComponentDescriptionTypical Source/Specification
This compound Core histone protein.Recombinant human, expressed in E. coli, >95% purity. epicypher.comabcam.com
Other Core Histones (H2A, H3, H4) Essential for histone octamer formation.Recombinant human or Xenopus, expressed in E. coli. activemotif.comresearchgate.net
DNA Template Provides the scaffold for nucleosome wrapping.147 bp 601 positioning sequence or other specific DNA fragments. oup.com
Reconstitution Buffer High-salt buffer to solubilize and mix components.Typically contains Tris-HCl, EDTA, and NaCl (starting at 2 M). nih.gov
Dialysis Buffers Series of buffers with decreasing salt concentrations.Gradual reduction of NaCl from ~1.2 M to a final physiological concentration. nih.gov
Histone Chaperones (Optional) Proteins that facilitate histone handling and nucleosome assembly.Recombinant NAP1, for assembly at physiological salt concentrations. oup.comembopress.org

Biochemical Assays for this compound Function

A variety of biochemical assays are employed to probe the function of this compound within the reconstituted nucleosome context. These assays are crucial for investigating the impact of post-translational modifications (PTMs) and interactions with other proteins.

Enzyme Activity Assays: Reconstituted nucleosomes containing this compound serve as substrates for a range of histone-modifying enzymes. For example, they can be used in in vitro kinase assays to study phosphorylation by enzymes like Syk kinase or in acetylation assays with histone acetyltransferases (HATs) such as p300/CBP-Associated Factor (PCAF). abcam.comnih.gov The activity of these enzymes is often monitored by the incorporation of radiolabeled acetyl groups from [¹⁴C]acetyl-CoA or through the use of specific antibodies that recognize the modified histone residue. oup.com

Protein-Protein Interaction Assays: To identify and characterize proteins that interact with this compound, several in vitro binding assays are utilized:

GST Pull-Down Assays: In this method, a recombinant this compound fused to Glutathione S-transferase (GST) is immobilized on glutathione-Sepharose beads. These beads are then incubated with cell lysates or purified proteins to "pull down" interacting partners, which are subsequently identified by immunoblotting. oup.comnih.gov

Co-immunoprecipitation (Co-IP): This technique involves using an antibody specific to a protein of interest to capture it from a solution, along with any proteins it is bound to, including this compound. oup.com

MBP Pull-down Assays: Similar to GST pull-downs, this assay uses a Maltose-Binding Protein (MBP) tag to immobilize the bait protein and identify interactions with prey proteins like Histone H2B. molbiolcell.org

Assays for Studying Post-Translational Modifications: The functional consequences of specific this compound PTMs, such as ubiquitination, are a major focus of in vitro studies. For instance, in vitro ubiquitination assays are performed using purified E1, E2 (like RAD6), and E3 ligase enzymes (like RNF20/40) to ubiquitinate Histone H2B at specific lysine residues within reconstituted nucleosomes. nih.govnih.gov The effect of this modification on processes like H3K4 and H3K79 methylation by their respective methyltransferases can then be directly assessed. tandfonline.comnih.gov Studies have shown that H2B monoubiquitination is required for the activity of these methyltransferases in vitro. nih.gov

Nucleosome Stability and Dynamics Assays: The influence of this compound and its modifications on nucleosome stability can be examined through several approaches. For example, the rate of histone dimer exchange or eviction can be measured in the presence of histone chaperones like NAP1. oup.com The structural integrity of the nucleosome and its resistance to dissociation can also be probed by varying salt concentrations or through enzymatic digestion with nucleases like Micrococcal Nuclease (MNase). embopress.orgnih.gov

Table 2: Key Biochemical Assays for this compound Research

Assay TypePurposeKey Findings/Applications
In Vitro Ubiquitination Assay To study the enzymatic machinery and consequences of H2B ubiquitination.Confirmed the roles of RAD6 and RNF20/40 in catalyzing H2B ubiquitination; demonstrated the requirement of H2B ubiquitination for subsequent H3K4/K79 methylation. nih.govnih.gov
In Vitro Kinase/Phosphatase Assays To investigate the phosphorylation and dephosphorylation of H2B.Identified SHP-1 as a phosphatase that dephosphorylates H2B, which is necessary for its ubiquitination. nih.gov
Histone Acetyltransferase (HAT) Assays To measure the acetylation of H2B by specific enzymes.Recombinant H2B serves as a substrate for HATs like PCAF, allowing for the study of acetylation dynamics. abcam.comoup.com
GST/MBP Pull-Down Assays To identify direct protein interaction partners of H2B.Demonstrated direct interactions between H2B and proteins like the nuclear lamina protein YA. nih.govmolbiolcell.org
ELISA (Enzyme-Linked Immunosorbent Assay) To quantify the levels of Histone H2B or its specific modifications.Allows for the detection and quantification of native H2B in various biological samples like cell lysates. mybiosource.comabbexa.commybiosource.com
Nucleosome Assembly/Stability Assays To assess the role of H2B in nucleosome integrity and dynamics.Showed that modifications like H2BK34 ubiquitination can lead to less stable nucleosomes and increased hexasome formation. oup.com

These in vitro approaches, by stripping away the complexity of the cellular environment, provide a powerful and direct means to elucidate the fundamental biochemical properties of this compound and its critical contributions to chromatin structure and function.

Future Research Directions and Open Questions in Histone H2b 1 Biology

Elucidating Uncharacterized Roles of Specific Histone H2B Variants

Histone H2B is not a single entity but exists as several variants, each with potentially specialized functions. wikipedia.org While some variants have been studied, the roles of many remain largely uncharacterized. For instance, the H2B.1 variant (also known as TSH2B/TH2B) is abundantly expressed in spermatogenesis and fertilized zygotes, suggesting a role in histone-to-protamine transition and early embryonic development. nih.gov However, its precise functions in oocytes and embryonic stem cells, where it is present in lower amounts, are still unknown. nih.gov

Other variants, such as H2B.E, have been implicated in controlling the expression of olfactory genes in mice, hinting at tissue-specific roles for H2B isoforms. wikipedia.org The discovery of novel H2B variants, like H2B.K and H2B.N, which are predominantly expressed in oocytes, further underscores the need for comprehensive functional analyses. nih.gov Future research will likely focus on delineating the unique contributions of each H2B variant to processes like DNA repair, transcriptional regulation, and X chromosome inactivation. nih.gov A critical area of investigation will be to determine how the subtle sequence differences between variants translate into distinct functional outcomes. mdpi.com

Table 1: Known and Potential Functions of Selected Histone H2B Variants

Variant Known/Hypothesized Function(s) Key Research Areas
H2B.1 (TSH2B/TH2B) Facilitates histone-to-protamine packing during spermatogenesis; potential role in pronuclei formation and paternal gene activation. nih.gov Role in oocytes and embryonic stem cells; mechanism of action in early embryonic development. nih.gov
H2B.E Controls the expression of olfactory genes in mice. wikipedia.org Potential involvement in neurological disorders. nih.gov Role in the pathogenesis of neurological diseases; function in viral replication. nih.gov
H2B.K & H2B.N Predominantly expressed in oocytes. nih.gov Atypical expression for mammalian histone variants suggests unique roles in oogenesis. nih.gov
H2B.W Involved in spermatogenesis and telomere-associated functions in sperm. wikipedia.org Specific mechanisms of action in telomere maintenance and spermatogenesis.
subH2B Participates in the regulation of spermiogenesis. wikipedia.org Precise role in the non-nucleosomal particle in the subacrosome of spermatozoa. wikipedia.org

Deeper Understanding of H2B-1 PTM Crosstalk and Context-Specificity

Post-translational modifications (PTMs) of histones, including H2B-1, add a crucial layer of regulatory complexity. A well-established example of "crosstalk" is the monoubiquitination of H2B at lysine (B10760008) 120 (H2BK120ub), which is a prerequisite for the methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me). nih.govembopress.org This intricate interplay is essential for active gene transcription. iucr.org

However, the full extent and context-specificity of H2B-1 PTM crosstalk are far from understood. For example, how do different combinations of PTMs on H2B-1 and other histones dictate specific downstream events? Recent studies have shown that the deposition of H2BK120ub is highly sensitive to PTMs on the N-terminal tail of histone H2A, including the variant H2A.Z. nih.govprinceton.edu This suggests a complex regulatory network that fine-tunes transcriptional activation.

Future investigations will need to unravel the context-dependent nature of these interactions. For instance, how does the cellular environment or the presence of specific signaling molecules influence the PTM landscape on H2B-1 and its subsequent functional consequences? Understanding this context-specificity is critical for deciphering the "histone code" and its role in health and disease. nih.gov

Identification of Novel Interacting Proteins and Regulatory Complexes

Histone H2B-1 does not function in isolation but interacts with a multitude of other proteins to carry out its functions. These interacting partners, or "readers," "writers," and "erasers" of histone modifications, are key to understanding the regulation of chromatin structure and gene expression. While some interacting proteins are known, many remain to be discovered.

Proteomic approaches have begun to identify novel H2B-1 interacting factors. For example, studies in Tetrahymena thermophila have identified both conserved and new histone-interacting proteins, including components of the FACT, SWR, and INO80 complexes, as well as importin β6 and the ortholog of nucleoplasmin 1. nih.gov

A significant challenge for future research is to build a comprehensive interactome for H2B-1 and its variants. This will involve the use of advanced proteomic techniques to identify interacting proteins under different cellular conditions and in various cell types. Identifying these novel partners and the regulatory complexes they form will provide crucial insights into the diverse biological processes influenced by H2B-1.

Mechanistic Insights into H2B-1's Role in Specific Disease Etiologies

Emerging evidence implicates aberrant H2B-1 function in a range of human diseases, particularly cancer. researchgate.net Mutations in histone H2B genes have been identified in various cancers, and these "oncohistones" can drive tumorigenesis through novel mechanisms. mdpi.comnih.gov For instance, the H2B-E76K mutation, found in bladder and head and neck cancers, disrupts the interaction between H2B and H4, leading to unstable nucleosomes and altered gene expression. aacrjournals.org

Furthermore, the expression levels of specific H2B variants have been linked to cancer prognosis and treatment resistance. nih.gov For example, overexpression of HIST1H2BE has been associated with resistance to aromatase inhibitors in estrogen receptor-positive breast cancer. researchgate.net

A major focus of future research will be to elucidate the precise molecular mechanisms by which H2B-1 alterations contribute to disease. This includes understanding how specific mutations affect nucleosome stability, chromatin accessibility, and the recruitment of regulatory proteins. mdpi.comaacrjournals.org Such mechanistic insights are crucial for the development of novel therapeutic strategies that target H2B-1-related pathologies. receptor.ai

Table 2: Examples of H2B Mutations and Alterations in Cancer

H2B Alteration Cancer Type(s) Proposed Mechanism of Action
H2B-E76K Mutation Bladder, Head and Neck aacrjournals.org Disrupts H2B-H4 interaction, leading to unstable nucleosomes and altered gene expression. aacrjournals.org
H2BG53D Mutation Various Hypothesized to weaken histone-DNA interactions, facilitating nucleosome sliding and transcription. nih.gov
Overexpression of HIST1H2BE ER+ Breast Cancer researchgate.net Associated with resistance to aromatase inhibitors. researchgate.net
Differential expression of HIST1H2BB, HIST1H2BF, HIST1H2BC Breast Cancer Associated with metastases to the brain and lymph nodes. mdpi.com

Development of Advanced Tools for Studying this compound Dynamics In Vivo

Studying the dynamic behavior of H2B-1 within living cells presents a significant technical challenge. To fully understand its roles in processes like transcription, DNA repair, and replication, it is essential to visualize and manipulate H2B-1 and its modifications in real-time and in its native chromatin context.

Recent advances in genome editing technologies, particularly CRISPR-Cas9, are opening up new avenues for studying histone biology. nih.gov Modified CRISPR-Cas9 systems can be used to target specific histone loci and introduce or remove PTMs with high precision. criver.comnews-medical.net For example, a dCas9-dMSK1 fusion protein has been developed to catalyze site-specific histone phosphorylation, allowing researchers to study the direct consequences of this modification on gene expression. scienceboard.net

Future efforts will likely focus on refining these tools and developing new ones to:

Track the movement and exchange of H2B-1 variants in real-time. This could involve the use of advanced imaging techniques combined with fluorescently tagged histones.

Precisely edit the H2B-1 gene to study the effects of specific mutations. CRISPR-based approaches will be invaluable for creating cellular and animal models that recapitulate disease-associated mutations. nih.gov

Develop high-throughput methods to screen for drugs that modulate H2B-1 function. Such screens could identify novel therapeutic agents for cancers and other diseases driven by H2B-1 dysregulation.

By pushing the boundaries of technology, researchers will be able to gain unprecedented insights into the dynamic and multifaceted world of this compound.

Q & A

Q. What is the functional role of Histone H2B-1 in chromatin structure, and how can this be experimentally validated?

this compound contributes to nucleosome stability and DNA compaction. To validate its role, employ chromatin immunoprecipitation followed by sequencing (ChIP-seq) to map its genomic distribution. Pair this with CRISPR-mediated knockout models to observe phenotypic changes in chromatin accessibility (e.g., ATAC-seq) and transcriptional dysregulation .

Q. What standardized protocols are recommended for isolating this compound from mammalian tissues?

Acid extraction (0.4 N H₂SO₄) followed by trichloroacetic acid precipitation is a gold standard. Purity can be confirmed via reverse-phase HPLC and western blot using H2B-1-specific antibodies. For high-throughput studies, combine with mass spectrometry (LC-MS/MS) to exclude cross-contamination with other histone variants .

Q. How can researchers design experiments to assess this compound expression dynamics during cell cycle progression?

Synchronize cells using serum starvation or chemical inhibitors (e.g., thymidine block). Collect samples at G1, S, G2, and M phases, and quantify H2B-1 via quantitative PCR (mRNA) and flow cytometry (protein, using fluorescently tagged antibodies). Normalize data to housekeeping histones (e.g., H3) to control for cell-cycle-dependent chromatin changes .

Advanced Research Questions

Q. What methodologies resolve contradictions in post-translational modification (PTM) studies of this compound across different cancer models?

Contradictions often arise from tissue-specific PTM patterns or batch effects. Use multi-omics integration:

  • Perform PTM profiling via high-resolution mass spectrometry with heavy isotope labeling for quantification .
  • Cross-validate findings with immunohistochemistry in patient-derived xenografts.
  • Apply meta-analysis frameworks (e.g., random-effects models) to account for heterogeneity across studies .

Q. How can researchers investigate this compound’s non-canonical roles in mitochondrial DNA regulation?

Design a compartment-specific proteomics approach:

  • Isolate mitochondria via differential centrifugation and validate purity (e.g., COX IV western blot).
  • Use crosslinking MS (XL-MS) to identify H2B-1 interaction partners in mitochondrial matrices.
  • Combine with siRNA knockdowns to assess impacts on mtDNA replication (qPCR for mtDNA copy number) .

Q. What strategies address low reproducibility in chromatin remodeling assays involving this compound?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design:

  • Standardize cell culture conditions (e.g., hypoxia, pH).
  • Include internal controls (e.g., spiked-in synthetic histones for MS calibration).
  • Report statistical parameters per Nature Research guidelines: sample size justification, effect sizes (Cohen’s d), and pre-registered protocols .

Q. How can epigenetic crosstalk between this compound ubiquitination and DNA methylation be systematically studied?

Implement a dual-omics workflow:

  • Perform ChIP-seq for H2B-1 ubiquitination (using K120-specific antibodies) alongside whole-genome bisulfite sequencing.
  • Use bioinformatics tools (e.g., MEME Suite) to identify co-occurring motifs.
  • Validate mechanistic links via dCas9-mediated targeted ubiquitination and methylation assays .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing time-resolved this compound turnover data?

Apply Bayesian hierarchical modeling to account for temporal autocorrelation. Use Markov Chain Monte Carlo (MCMC) sampling to estimate turnover rates, and report 95% credible intervals. Open-source code (Python/R) must be archived in repositories like GitHub for transparency .

Q. How should researchers prioritize conflicting hypotheses about this compound’s role in transcriptional elongation?

Conduct a systematic review to map evidence strength (e.g., GRADE framework). Compare RNA Pol II progression (PRO-seq) in H2B-1-depleted vs. wild-type cells. Use likelihood ratios to weigh support for competing hypotheses .

Data Management and Reproducibility

Q. What metadata standards are critical for sharing this compound datasets in public repositories?

Follow MIAME (Microarray) and MINSEQE (Sequencing) guidelines. Include:

  • Experimental conditions (pH, temperature, cell line authentication).
  • MS instrument parameters (resolution, collision energy).
  • Raw data files (mzML for MS, BAM for sequencing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.